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NSC 190686-d3

Cat. No.: B12311971
M. Wt: 161.12 g/mol
InChI Key: FPENCTDAQQQKNY-CBYSEHNBSA-N
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Description

NSC 190686-d3 is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 161.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2O2 B12311971 NSC 190686-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F2O2

Molecular Weight

161.12 g/mol

IUPAC Name

2,3,6-trideuterio-4,5-difluorobenzoic acid

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

FPENCTDAQQQKNY-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])F)F)[2H]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Origin of Product

United States

Foundational & Exploratory

NSC 190686-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of NSC 190686 and its deuterated analog, NSC 190686-d3. The information is curated for an audience engaged in drug discovery and development, with a focus on presenting clear, structured data and methodologies.

Chemical Structure and Identification

NSC 190686 is the designated number from the National Cancer Institute (NCI) for the compound 3,4-Difluorobenzoic acid .[1] The "-d3" suffix in this compound indicates a deuterated version of this molecule, where three hydrogen atoms have been replaced by deuterium. While the exact positions of deuteration are not specified in the identifier, for the purpose of this guide, we will consider the deuteration to be on the three available positions of the aromatic ring.

NSC 190686 (3,4-Difluorobenzoic acid):

  • Chemical Formula: C₇H₄F₂O₂

  • IUPAC Name: 3,4-Difluorobenzoic acid[1]

  • CAS Number: 455-86-7[1]

  • SMILES: C1=CC(=C(C=C1C(=O)O)F)F[1]

This compound (3,4-Difluorobenzoic acid-d3):

  • Chemical Formula: C₇HD₃F₂O₂

  • Assumed IUPAC Name: 3,4-Difluoro-2,5,6-trideuteriobenzoic acid

  • SMILES: C1=C(C(=C(C=C1[2H])[2H])C(=O)O)F)F

Physicochemical Properties

PropertyValueSource
Molecular Weight 158.10 g/mol PubChem[1]
Physical Description White crystalline powderAlfa Aesar MSDS[1]
Odor OdorlessAlfa Aesar MSDS[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Biological Activity and Experimental Data

Currently, there is limited publicly available information regarding the specific biological activity, experimental protocols, and signaling pathways directly associated with NSC 190686 (3,4-Difluorobenzoic acid) from the NCI's Developmental Therapeutics Program. Benzoic acid derivatives are a broad class of compounds with diverse biological activities, and without specific screening data, any proposed mechanism of action would be speculative.

For researchers interested in the potential anticancer properties of this compound, the standard workflow for screening and characterization within a program like the NCI DTP would typically involve the following stages.

General Experimental Workflow for Compound Screening

The following diagram illustrates a generalized workflow for the initial screening and evaluation of a compound's potential as a therapeutic agent.

experimental_workflow Generalized Compound Screening Workflow cluster_screening Initial Screening cluster_validation Hit Validation and Mechanism of Action cluster_preclinical Preclinical Development Compound Test Compound (NSC 190686) InVitro_Screening In Vitro High-Throughput Screening (e.g., NCI-60 Cell Line Panel) Compound->InVitro_Screening Hit_Identification Hit Identification (Compounds showing significant activity) InVitro_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Target_Identification Target Identification Assays Dose_Response->Target_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Target_Identification->Mechanism_Studies InVivo_Models In Vivo Animal Models (e.g., Xenograft models) Mechanism_Studies->InVivo_Models Toxicity_Studies Toxicology and Safety Pharmacology InVivo_Models->Toxicity_Studies Pharmacokinetics Pharmacokinetic Studies (ADME) Toxicity_Studies->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: Generalized workflow for anticancer drug screening.

Potential Signaling Pathways

Without specific experimental data for NSC 190686, a diagram of a confirmed signaling pathway is not possible. However, many small molecule inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling cascade that is often a target for anticancer drugs.

hypothetical_pathway Hypothetical Cancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified, hypothetical cancer signaling pathway.

Conclusion

NSC 190686 is identified as 3,4-Difluorobenzoic acid. While its deuterated form, this compound, is specified, detailed biological data, experimental protocols, and its effects on specific signaling pathways are not extensively documented in the public domain. The provided workflows and hypothetical pathways serve as a general framework for the potential investigation of this and other novel compounds in an oncological research setting. Further investigation through the NCI DTP or other screening programs would be necessary to elucidate its therapeutic potential.

References

An In-Depth Technical Guide to NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The compound "NSC 190686-d3" could not be definitively identified through comprehensive searches of publicly available chemical and biological databases, including the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database. The "NSC" prefix suggests an origin within the NCI's compound screening program, but no public record of this specific identifier was found. The "-d3" suffix could indicate a deuterated form of a parent compound or a reference to Vitamin D3, but this remains speculative without the identification of the core "NSC 190686" structure.

Consequently, the following guide is presented as a template. Should the identity of this compound be clarified, this framework can be populated with the specific data, experimental protocols, and pathway visualizations requested. The information provided in the sections below is based on general principles of drug development and the common types of data and methodologies associated with the analysis of novel chemical entities.

Abstract

This section would typically provide a concise overview of this compound, including its chemical class, primary biological target(s), mechanism of action, and potential therapeutic applications. It would summarize the key findings from preclinical studies, highlighting significant quantitative data such as potency, selectivity, and efficacy.

Chemical and Physical Properties

A table summarizing the known chemical and physical properties of this compound would be presented here.

PropertyValue
IUPAC Name Not Available
Molecular Formula Not Available
Molecular Weight Not Available
CAS Number Not Available
Chemical Structure Not Available
Solubility Not Available
LogP Not Available
pKa Not Available

Biological Activity and Mechanism of Action

This section would detail the biological effects of this compound. It would describe the compound's primary pharmacological target(s) and the signaling pathways it modulates.

In Vitro Activity

A summary of the compound's activity in cell-based and biochemical assays would be provided. This would include data on its potency (e.g., IC50, EC50, Ki) against its target(s) and its effects on cellular processes such as proliferation, apoptosis, and differentiation.

Assay TypeCell Line / TargetParameterValue (e.g., µM)
Cell Proliferation e.g., MCF-7GI50Not Available
Enzyme Inhibition e.g., Kinase XIC50Not Available
Receptor Binding e.g., GPCR YKiNot Available
In Vivo Efficacy

Data from animal models would be presented here, demonstrating the compound's therapeutic effects. This would include information on the tumor growth inhibition, reduction in disease symptoms, or other relevant efficacy endpoints.

Animal ModelDosing RegimenEfficacy EndpointResult
e.g., Xenografte.g., 10 mg/kg, i.p., dailyTumor Growth Inhibition (%)Not Available
Signaling Pathway Analysis

A detailed description of the molecular pathways affected by this compound would be included.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (Example)
  • Cell Lines and Culture: Specify the cell lines used and the standard culture conditions (e.g., media, supplements, temperature, CO2).

  • Compound Preparation: Detail the solvent used to dissolve this compound and the preparation of serial dilutions.

  • Assay Procedure:

    • Seed cells in 96-well plates at a specified density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable method (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Describe the method for calculating the GI50 or IC50 values (e.g., non-linear regression using GraphPad Prism).

Western Blot Analysis (Example)
  • Protein Extraction: Detail the lysis buffer and procedure for extracting total protein from treated and untreated cells.

  • Protein Quantification: Specify the method used to determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Transfer: Describe the gel percentage, running conditions, and transfer to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with primary antibodies against target proteins at specified dilutions.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detail the chemiluminescent substrate and imaging system used.

G Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for Western Blot analysis.

Pharmacokinetics and Toxicology

This section would summarize the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as any preclinical toxicology findings.

ParameterSpeciesRouteValue
Bioavailability (%) e.g., Mousep.o.Not Available
Half-life (t1/2, h) e.g., Rati.v.Not Available
Clearance (mL/min/kg) e.g., Rati.v.Not Available
Volume of Distribution (L/kg) e.g., Rati.v.Not Available
NOAEL (mg/kg/day) e.g., Dogp.o.Not Available

Conclusion and Future Directions

This final section would provide a concluding summary of the current understanding of this compound and suggest future research directions. This could include further optimization of the compound, investigation of novel therapeutic indications, and the design of clinical trials.

In-depth Technical Guide: Synthesis and Isotopic Labeling of NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This technical guide is intended to provide a detailed exploration of the synthesis and isotopic labeling of the deuterated compound NSC 190686-d3. While specific literature detailing the direct synthesis, mechanism of action, and signaling pathways of NSC 190686 and its deuterated analogue is not publicly available, this document outlines general and established methodologies for the deuteration of analogous chemical structures. The experimental protocols and conceptual frameworks presented herein are based on established principles of organic synthesis and isotopic labeling and are intended to serve as a foundational resource for researchers undertaking similar synthetic challenges.

I. General Strategies for Deuterium Labeling

The introduction of deuterium into a molecule, a process known as deuteration or isotopic labeling, is a critical technique in drug development and metabolic research. Deuteration can alter the pharmacokinetic profile of a drug by modifying its metabolic stability, often leading to a longer half-life. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond.

Several general methods are employed for the synthesis of deuterated organic molecules:

  • Hydrogen-Deuterium Exchange (HDE): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often catalyzed by acids, bases, or metals.

  • Reductive Deuteration: This approach utilizes deuterium-donating reducing agents to introduce deuterium into a molecule, for instance, by reducing a carbonyl group to a deuterated alcohol.

  • Building-Block Approach: This strategy involves the use of commercially available or synthetically prepared deuterated starting materials that are then incorporated into the target molecule through a series of chemical reactions.

II. Hypothetical Synthesis of this compound

In the absence of a specific synthetic route for this compound, a hypothetical pathway can be proposed based on the likely functional groups present in the parent molecule. Assuming NSC 190686 contains functionalities amenable to deuteration, such as aldehydes, ketones, or activated aromatic rings, the following protocols could be adapted.

A. Deuteration of Aldehyde Precursors

Should the synthesis of NSC 190686 proceed through an aldehyde intermediate, N-heterocyclic carbene (NHC) catalysis offers a practical method for C-1 deuteration.

Experimental Protocol: NHC-Catalyzed Deuteration of an Aldehyde

  • Materials:

    • Aldehyde precursor of NSC 190686

    • N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

    • Deuterium oxide (D₂O)

    • Anhydrous solvent (e.g., THF, dioxane)

  • Procedure:

    • To a solution of the aldehyde precursor in the anhydrous solvent, add the NHC catalyst.

    • Add an excess of D₂O to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by NMR spectroscopy or mass spectrometry until a high level of deuterium incorporation is achieved.

    • Upon completion, quench the reaction and extract the deuterated aldehyde with a suitable organic solvent.

    • Purify the product using standard techniques such as column chromatography.

Table 1: Hypothetical Quantitative Data for Aldehyde Deuteration

ParameterValue
Starting Aldehyde1.0 g
NHC Catalyst Loading5 mol%
D₂O10 equivalents
Reaction Time12 hours
Deuterium Incorporation>95%
Yield85%
B. Deuteration via Reductive Methods

If a ketone is a precursor to a functional group in NSC 190686, a one-pot sequential hydrogen isotope exchange and reductive deuteration can be employed to prepare α,β-deuterated alcohols.

Experimental Protocol: One-Pot HIE and Reductive Deuteration

  • Materials:

    • Ketone precursor of NSC 190686

    • Deuterium oxide (D₂O)

    • Base catalyst (e.g., K₂CO₃)

    • Reducing agent (e.g., Sodium borodeuteride, NaBD₄)

    • Solvent (e.g., Methanol-d₄)

  • Procedure:

    • Dissolve the ketone precursor in a suitable solvent and add the base catalyst and D₂O.

    • Stir the mixture to facilitate hydrogen-deuterium exchange at the α-positions.

    • After achieving sufficient α-deuteration, add the reducing agent (e.g., NaBD₄ in D₂O) to the same pot to reduce the ketone to the corresponding deuterated alcohol.

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction by neutralizing the base and extracting the product.

    • Purify the α,β-deuterated alcohol by chromatography.

Table 2: Hypothetical Quantitative Data for Reductive Deuteration

ParameterValue
Starting Ketone1.0 g
Base Catalyst0.2 equivalents
D₂O20 equivalents
Reducing Agent1.5 equivalents
Deuterium Incorporation>98% (α,β positions)
Yield90%

III. Conceptual Workflow and Signaling Pathways

While the specific biological targets and signaling pathways of NSC 190686 are unknown, we can visualize a general experimental workflow for its characterization and a hypothetical signaling pathway it might modulate.

A. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a deuterated compound like this compound.

G cluster_synthesis Synthesis & Labeling cluster_purification Purification cluster_characterization Characterization cluster_biological Biological Evaluation A Non-deuterated Precursor B Deuteration Reaction (e.g., HDE, Reductive Deuteration) A->B C Crude this compound B->C D Column Chromatography C->D E Recrystallization D->E F NMR Spectroscopy (¹H, ²H, ¹³C) E->F G Mass Spectrometry (HRMS, LC-MS) E->G H Purity Analysis (HPLC) E->H I In vitro Assays H->I J In vivo Studies I->J

Caption: Experimental workflow for this compound.

B. Hypothetical Signaling Pathway

Many small molecule drugs exert their effects by modulating intracellular signaling pathways. The diagram below represents a hypothetical signaling cascade that could be influenced by NSC 190686.

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates NSC190686 NSC 190686 NSC190686->Receptor Binds/Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for NSC 190686.

IV. Conclusion

The synthesis and isotopic labeling of novel compounds are fundamental to advancing drug discovery and development. While specific data for this compound is not available, this guide provides a framework of established chemical and analytical methodologies. The successful synthesis and characterization of deuterated compounds rely on the careful selection of labeling strategies and rigorous analytical validation. The conceptual workflows and pathway diagrams presented offer a logical framework for the systematic investigation of new chemical entities. It is the hope of the authors that this guide will serve as a valuable resource for researchers in their efforts to develop the next generation of therapeutics.

The Biological Activity of Deuterated Vitamin D3 Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 8, 2025

Executive Summary

The strategic incorporation of deuterium into Vitamin D3 analogs represents a promising frontier in the development of novel therapeutics for a range of diseases, including cancer and metabolic bone disorders. This technical guide provides an in-depth analysis of the biological activity of these deuterated compounds, with a focus on their enhanced potency and altered metabolic stability compared to their non-deuterated counterparts. Through a comprehensive review of the available scientific literature, this document details the synthesis, mechanism of action, and preclinical efficacy of deuterated Vitamin D3 analogs. Key quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for the evaluation of these compounds are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel Vitamin D-based therapies.

Introduction: The Rationale for Deuteration

Vitamin D3, in its hormonally active form 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent regulator of calcium homeostasis, cellular proliferation, and differentiation.[1] Its therapeutic potential, however, is often limited by its calcemic side effects at pharmacological doses.[2] The development of Vitamin D3 analogs aims to dissociate these calcemic effects from other desirable biological activities, such as antiproliferative and immunomodulatory functions.[2]

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, has emerged as a valuable strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can result in a decreased rate of metabolic degradation, leading to a longer biological half-life and enhanced therapeutic efficacy. In the context of Vitamin D3 analogs, deuteration is hypothesized to slow metabolism by cytochrome P450 enzymes, particularly CYP24A1, the primary enzyme responsible for catabolizing active Vitamin D3 metabolites.[1]

This guide will explore the synthesis, biological evaluation, and mechanisms of action of deuterated Vitamin D3 analogs, providing a technical resource for the scientific community.

Synthesis of Deuterated Vitamin D3 Analogs

The synthesis of deuterated Vitamin D3 analogs is a multi-step process that often involves the preparation of deuterated building blocks for either the A-ring or the side-chain of the molecule. These deuterated fragments are then coupled with the appropriate non-deuterated counterpart to construct the final analog.

Several synthetic strategies have been reported for the introduction of deuterium into the Vitamin D3 scaffold.[3][4] One common approach involves the use of deuterated Grignard reagents, such as CD3MgBr, to introduce deuterium into the side chain at positions C26 and C27.[4] Another method utilizes the reaction of SO2 adducts of cyclic compounds derived from Vitamin D3 with deuterium oxide (D2O).[4] More recently, a versatile method for synthesizing deuterium-labeled D3 metabolites using A-ring synthons containing three deuterium atoms has been described.[3][4] These synthetic routes have proven to be adaptable for producing a variety of deuterated Vitamin D3 analogs for biological investigation.[5]

Biological Activity and Therapeutic Potential

Deuterated Vitamin D3 analogs have demonstrated significantly enhanced biological activity in preclinical studies, particularly in the context of cancer therapy. The primary mechanism underlying this increased potency is believed to be their resistance to metabolic inactivation.

Antiproliferative and Pro-differentiating Effects

A notable example of highly potent deuterated Vitamin D3 analogs is the "Gemini" class of compounds, which feature two side chains attached to carbon-20, with deuterium substitution on one of the side chains.[1] These analogs have shown remarkable antiproliferative activity against a variety of cancer cell lines.[1]

Table 1: Antiproliferative Activity of Deuterated Gemini-Vitamin D3 Analogs in Cancer Cell Lines [1]

CompoundCell LineED50 (M)Fold Potency vs. 1,25(OH)2D3
BXL-01-0120HL-60 (Leukemia)1 x 10⁻¹³529
BXL-01-0120LNCaP (Prostate)1 x 10⁻¹²>70
BXL-01-0120PC-3 (Prostate)1 x 10⁻¹¹>70
BXL-01-0120H520 (Lung)1 x 10⁻¹²>70
BXL-01-0120MCF-7 (Breast)1 x 10⁻¹²>70
BXL-01-0108HL-60 (Leukemia)1 x 10⁻¹³~500
BXL-01-0117HL-60 (Leukemia)1 x 10⁻¹³~500
BXL-01-0101HL-60 (Leukemia)1 x 10⁻¹³~500
BXL-01-0114HL-60 (Leukemia)1 x 10⁻¹²~50
BXL-01-0098HL-60 (Leukemia)1 x 10⁻¹²~50
1,25(OH)2D3HL-60 (Leukemia)5.29 x 10⁻¹¹1

ED50: Effective dose that inhibited 50% colony formation.

The data clearly demonstrate that deuterated Gemini analogs, such as BXL-01-0120, are orders of magnitude more potent in inhibiting the growth of various cancer cell lines compared to the non-deuterated active form of Vitamin D3.[1] For instance, BXL-01-0120 was found to be 529-fold more potent than 1,25(OH)2D3 in inhibiting the clonal growth of HL-60 myeloid leukemia cells.[1] These compounds induce cell cycle arrest and apoptosis in cancer cells at concentrations as low as 10⁻¹³ M.[1]

Interaction with the Vitamin D Receptor (VDR)
Metabolic Stability and Inhibition of CYP24A1

The primary enzyme responsible for the catabolism of 1,25(OH)2D3 is the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[4] The introduction of deuterium at sites susceptible to enzymatic oxidation can slow down this metabolic inactivation.[1] This "metabolic switching" is a key factor contributing to the enhanced potency of deuterated Vitamin D3 analogs. By resisting degradation by CYP24A1, these analogs can maintain their active concentration in target tissues for a longer duration, leading to a more profound and sustained biological response. While direct IC50 values for CYP24A1 inhibition by a broad range of deuterated analogs are not available in a comparative table, the significantly increased potency of these compounds in cellular assays strongly supports the hypothesis of their enhanced metabolic stability.

Signaling Pathways of Vitamin D3 Analogs

The biological effects of Vitamin D3 analogs are initiated by their binding to the VDR. This binding event triggers a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

VitaminD_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response D3_analog Deuterated Vitamin D3 Analog VDR VDR D3_analog->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates mRNA mRNA Transcription->mRNA Response Cell Cycle Arrest Differentiation Apoptosis mRNA->Response Translation

Vitamin D3 Analog Signaling Pathway.

Upon entering the cell, the deuterated Vitamin D3 analog binds to the VDR. This complex then heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins and initiates the transcription of genes involved in a variety of cellular processes, including cell cycle control, differentiation, and apoptosis.

Experimental Protocols

The biological evaluation of deuterated Vitamin D3 analogs involves a series of in vitro and in vivo assays to determine their potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments.

VDR Competitive Binding Assay

This assay determines the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of a deuterated Vitamin D3 analog for VDR binding.

  • Materials:

    • Recombinant human VDR

    • Radiolabeled 1,25(OH)2D3 (e.g., [³H]-1,25(OH)2D3)

    • Deuterated Vitamin D3 analog (test compound)

    • Non-radiolabeled 1,25(OH)2D3 (for determining non-specific binding)

    • Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl)

    • Hydroxylapatite slurry or glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the deuterated analog and non-radiolabeled 1,25(OH)2D3.

    • Incubate recombinant VDR with a fixed concentration of radiolabeled 1,25(OH)2D3 and varying concentrations of the test compound or non-radiolabeled 1,25(OH)2D3.

    • Separate the bound from free radioligand using hydroxylapatite or filtration.

    • Quantify the amount of bound radioligand by liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Cell Proliferation Assay (Clonal Growth Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

  • Objective: To determine the ED50 (effective dose for 50% inhibition) of a deuterated Vitamin D3 analog on cancer cell proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., HL-60, MCF-7)

    • Complete cell culture medium

    • Deuterated Vitamin D3 analog (test compound)

    • Vehicle control (e.g., ethanol)

    • Multi-well culture plates

    • Crystal violet staining solution

  • Procedure:

    • Seed a low density of cells into multi-well plates.

    • Treat the cells with a range of concentrations of the deuterated analog or vehicle control.

    • Incubate the plates for a period sufficient for colony formation (typically 7-14 days).

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies in each well.

    • Plot the percentage of colony formation relative to the vehicle control against the log concentration of the test compound to determine the ED50 value.

CYP24A1 Inhibition Assay

This assay measures the ability of a compound to inhibit the metabolic activity of the CYP24A1 enzyme.

  • Objective: To determine the IC50 of a deuterated Vitamin D3 analog for CYP24A1 inhibition.

  • Materials:

    • Recombinant human CYP24A1 enzyme

    • A suitable substrate for CYP24A1 (e.g., 25-hydroxyvitamin D3)

    • Deuterated Vitamin D3 analog (test compound)

    • NADPH regenerating system

    • Assay buffer

    • LC-MS/MS system for metabolite quantification

  • Procedure:

    • Pre-incubate the recombinant CYP24A1 enzyme with varying concentrations of the deuterated analog.

    • Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

    • Incubate for a defined period at 37°C.

    • Stop the reaction and extract the metabolites.

    • Quantify the formation of the specific metabolite using LC-MS/MS.

    • Plot the percentage of enzyme activity relative to the control (no inhibitor) against the log concentration of the test compound to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Deuterated Vitamin D3 Analog synthesis Synthesis & Purification start->synthesis vdr_binding VDR Binding Assay (IC50) synthesis->vdr_binding cyp24a1_inhibition CYP24A1 Inhibition Assay (IC50) synthesis->cyp24a1_inhibition cell_proliferation Cell Proliferation Assay (ED50) synthesis->cell_proliferation pharmacokinetics Pharmacokinetics (Half-life, AUC) vdr_binding->pharmacokinetics cyp24a1_inhibition->pharmacokinetics efficacy Efficacy Studies (e.g., Tumor Xenograft Model) cell_proliferation->efficacy pharmacokinetics->efficacy toxicity Toxicity Studies (e.g., Hypercalcemia) efficacy->toxicity end Lead Compound Identification toxicity->end

References

An In-depth Technical Guide on the In Vitro Core Mechanisms of Action of Vitamin D3 Analogs and Cyclin D3 Inhibition in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "NSC 190686-d3" did not yield specific results in the conducted search. The following guide is based on the in vitro mechanisms of action of Vitamin D3 and its analogs, and the role of Cyclin D3, which are likely related to the user's query.

Section 1: In Vitro Mechanism of Action of Vitamin D3 and its Analogs in Cancer

The active form of Vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), and its synthetic analogs are potent modulators of cell proliferation, differentiation, and apoptosis in various cancer cell lines.[1] Their primary mechanism involves the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes.[2]

Vitamin D Receptor (VDR) Signaling Pathway

1,25(OH)2D3 acts as a ligand for the VDR.[2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This genomic action is central to the anti-cancer effects of Vitamin D3. The VDR itself can be regulated by its ligand and by protein kinase A and C signaling pathways, suggesting crosstalk with other cellular signaling networks.[2]

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_25_OH2D3 1,25(OH)2D3 VDR VDR 1_25_OH2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates

Caption: Vitamin D Receptor (VDR) signaling pathway.

Effects on Cell Cycle

A primary anti-proliferative effect of Vitamin D3 analogs is the induction of cell cycle arrest, most commonly in the G0/G1 phase.[1][3] This is achieved through the transcriptional regulation of key cell cycle proteins.

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): 1,25(OH)2D3 induces the expression of p21 and p27.[3][4][5] These proteins bind to and inhibit the activity of cyclin-CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (pRb) and halting progression into the S phase.

  • Downregulation of Cyclins: A decrease in Cyclin D1 transcription has been observed in breast cancer cells treated with 1,25(OH)2D3.[3]

Compound Cell Line Concentration Effect on Cell Cycle Key Molecular Changes
1,25(OH)2D3MCF-7 (Breast Cancer)Dose-dependentG1 arrest↓ Cyclin D1 transcription, ↑ p21 & p27 transcription[3]
Ro 27-2014 (19-nor analog)MCF-7 (Breast Cancer)10-7 MG0-G1 arrest↑ G0-G1 phase cells (72.8% vs 49.9%), ↓ S phase cells (13.1% vs 35.8%)[1]
1,25(OH)2D3Gastric Cancer Cells (AGS, SGC-7901)Not specifiedCell cycle inhibitionActivation of p53/AMPK/mTOR pathway[6]
Induction of Apoptosis

Vitamin D3 and its analogs can induce programmed cell death (apoptosis) in cancer cells through multiple mechanisms.

  • Mitochondrial Pathway: In MCF-7 cells, 1,25(OH)2D3 has been shown to induce apoptosis by disrupting mitochondrial function, which is associated with the translocation of Bax to the mitochondria and the release of cytochrome c.[7]

  • Regulation of Apoptotic Proteins: Treatment with Vitamin D compounds can lead to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein p53.[4]

  • Induction of Apoptosis-Related Genes: The expression of TRPM-2 (clusterin), a gene associated with the onset of apoptosis, is induced by 1,25(OH)2D3 and its analog EB1089 in MCF-7 cells.[4]

Apoptosis_Pathway cluster_regulation Regulation of Apoptotic Proteins cluster_mitochondria Mitochondrial Pathway VitD3_Analog Vitamin D3 Analog Bcl2 Bcl-2 (Anti-apoptotic) VitD3_Analog->Bcl2 Downregulates p53 p53 (Pro-apoptotic) VitD3_Analog->p53 Upregulates Bax Bax Translocation to Mitochondria VitD3_Analog->Bax Apoptosis Apoptosis p53->Apoptosis Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Apoptosis induction by Vitamin D3 analogs.

Compound Cell Line Concentration Effect on Apoptosis Key Molecular Changes
1,25(OH)2D3MCF-7 (Breast Cancer)Not specifiedInduction of apoptosisBax translocation to mitochondria, cytochrome c release[7]
1,25(OH)2D3, EB1089MCF-7 (Breast Cancer)1 x 10-8 MInduction of apoptosis↓ Bcl-2 protein, ↑ p53 protein, ↑ p21 protein, ↑ TRPM-2 mRNA[4]
Experimental Protocols

Cell Culture and Treatment:

  • Cell Lines: MCF-7 (human breast cancer), PC-3, LNCaP, DU 145 (human prostate cancer), HL-60 (human acute myeloid leukemia), AGS, SGC-7901 (human gastric cancer).[1][6]

  • Treatment: Cells are cultured in appropriate media and treated with various concentrations of Vitamin D3 analogs or vehicle control for specified durations (e.g., 24 hours to 6 days).[1][4]

Cell Cycle Analysis:

  • Method: Flow cytometry.

  • Protocol: Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content per cell is then quantified by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

Apoptosis Assays:

  • Western Blot Analysis: Used to measure the protein levels of Bcl-2 and p53.[4]

  • Northern Blot Analysis: Used to measure the mRNA levels of genes like TRPM-2.[4]

  • Terminal Deoxynucleotidyl Transferase (TdT) Assay: Histochemical detection of 3'-OH DNA breaks, which are indicative of DNA fragmentation during apoptosis.[4]

  • Cell Death ELISA: Measures histone-associated oligonucleosome complexes generated from DNA fragmentation.[4]

  • Immunofluorescence: To observe the subcellular localization of proteins like Bax and cytochrome c.[7]

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Vitamin D3 Analog start->treatment harvest Cell Harvesting treatment->harvest cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assays (Western, TdT, ELISA) harvest->apoptosis gene_expression Gene Expression Analysis (Northern, qRT-PCR) harvest->gene_expression data_analysis Data Analysis and Interpretation cell_cycle->data_analysis apoptosis->data_analysis gene_expression->data_analysis Cyclin_D3_Pathway cluster_pRb_E2F pRb-E2F Regulation CyclinD3 Cyclin D3 Complex Cyclin D3-CDK4/6 Complex CyclinD3->Complex CDK46 CDK4/6 CDK46->Complex pRb pRb Complex->pRb Phosphorylates p_pRb p-pRb (Inactive) E2F E2F p_pRb->E2F Releases S_phase_genes S-phase Genes E2F->S_phase_genes Activates G1_S_transition G1 to S Phase Transition S_phase_genes->G1_S_transition Promotes pRb_E2F pRb-E2F (Inactive)

References

Unveiling the Vitamin D Receptor: A Technical Guide to Ligand Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is a critical transcription factor that mediates the biological effects of vitamin D.[1][2] Its primary endogenous ligand is calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D.[3][4][5][6] Upon activation by a ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][7] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7][8] This regulation of gene expression influences a wide array of physiological processes, including calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[4][7][9][10]

This guide provides an in-depth technical overview of the core principles of ligand binding to the VDR, the subsequent signaling pathways, and the key experimental protocols used to characterize these interactions. While this document was initially intended to focus on the compound NSC 190686-d3, a thorough review of publicly available scientific literature and databases did not yield any specific information regarding this molecule or its interaction with the Vitamin D Receptor. Therefore, this whitepaper will focus on the well-established principles of VDR biology, using calcitriol and other known synthetic analogs as illustrative examples.

Quantitative Analysis of VDR Ligand Binding

The binding affinity of a ligand for the VDR is a crucial determinant of its biological potency. This is typically quantified by equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity. The table below summarizes the binding affinities for several well-characterized VDR ligands.

CompoundReceptor SourceAssay TypeRadioligandQuantitative MetricValue
Calcitriol (1,25(OH)₂D₃)Recombinant Human VDRThermal Stability Assay-K_d~0.42 nM[11]
Calcitriol (1,25(OH)₂D₃)Not SpecifiedCompetitive Binding[³H]CalcitriolIC₅₀Not explicitly stated, but used as the reference compound.
DoxercalciferolHuman VDRReporter Assay-EC₅₀Final concentration range tested down to 38 pM.[12]
Other AnalogsHuman VDRReporter Assay-EC₅₀Final concentration range tested down to 50 pM.[12]

The Canonical VDR Genomic Signaling Pathway

The genomic actions of VDR ligands are mediated through a well-defined signaling cascade that results in the modulation of target gene expression. This pathway is initiated by the binding of a ligand to the VDR in the cytoplasm or nucleus.

VDR_Signaling_Pathway Canonical VDR Genomic Signaling Pathway Ligand VDR Ligand (e.g., Calcitriol) VDR Vitamin D Receptor (VDR) Ligand->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE DNA Binding Coactivators Coactivators (e.g., SRC/p160, DRIP/mediator) VDRE->Coactivators Recruitment Transcription Modulation of Gene Transcription Coactivators->Transcription

Caption: Canonical VDR genomic signaling pathway.

Upon ligand binding, the VDR undergoes a conformational change that facilitates its heterodimerization with the RXR.[1] This activated VDR-RXR complex translocates to the nucleus (if not already there) and binds to VDREs on the DNA.[1] This binding event leads to the recruitment of co-activator or co-repressor complexes, which in turn modulate the transcriptional machinery to either enhance or suppress the expression of target genes.[4]

Experimental Protocols for Assessing VDR Binding

A variety of in vitro assays are employed to determine the binding affinity and functional activity of compounds at the Vitamin D Receptor. These assays are fundamental in the discovery and development of new VDR-targeting drugs.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]calcitriol) for binding to the receptor.

Methodology:

  • Receptor Preparation: VDR can be obtained from various sources, including purified recombinant protein or homogenates from cells or tissues that endogenously express the receptor.[13]

  • Assay Incubation: A fixed concentration of the radiolabeled ligand is incubated with the VDR preparation in the presence of varying concentrations of the unlabeled test compound.[13]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.[13]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[13]

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.[13]

Radioligand_Binding_Assay_Workflow Workflow for a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor VDR Source (Recombinant or Native) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Calcitriol) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Separate Bound and Free Ligand via Vacuum Filtration Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Calculate IC₅₀ from Dose-Response Curve Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

VDR Reporter Gene Assay

This is a cell-based functional assay that measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line is engineered to express the human VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing one or more VDREs.[12]

  • Cell Treatment: The engineered cells are treated with varying concentrations of the test compound. A known VDR agonist, such as calcitriol, is used as a positive control.[12]

  • Incubation: The cells are incubated for a sufficient period to allow for VDR activation, gene transcription, and translation of the reporter protein.

  • Signal Detection: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.[12]

  • Data Analysis: The reporter signal is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) for agonists or IC50 for antagonists can be determined.

Conclusion

The Vitamin D Receptor is a well-validated therapeutic target with a complex and finely regulated signaling pathway. Understanding the principles of ligand binding and the methodologies to quantify these interactions is paramount for the development of novel VDR modulators. While the specific compound this compound remains uncharacterized in the public domain, the experimental and conceptual frameworks detailed in this guide provide a robust foundation for the evaluation of any new chemical entity targeting the VDR. The combination of binding and functional assays allows for a comprehensive characterization of a compound's affinity, potency, and efficacy, which are critical parameters in the drug discovery and development process.

References

Preliminary Studies on NSC 190686-d3: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the preliminary studies of NSC 190686-d3 cannot be provided at this time due to a lack of specific, publicly available information directly corresponding to this identifier.

Extensive searches for "this compound" and its potential variants have not yielded any definitive data, experimental protocols, or signaling pathway information associated with this specific compound. The National Service Center (NSC) designation is utilized by the National Cancer Institute (NCI) for its repository of chemical compounds, but "NSC 190686" does not appear in readily accessible public databases linked to Vitamin D3 or other related molecules. The "-d3" suffix often denotes a deuterated form of a compound, suggesting that "this compound" could be a labeled version of an existing molecule for use in research.

While the "d3" component of the query might suggest a connection to Vitamin D3 (Cholecalciferol), no direct evidence from the searches confirms that "NSC 190686" is an identifier for Vitamin D3 or any of its metabolites. The search results did, however, provide extensive information on Vitamin D3 and its derivatives, including:

  • Vitamin D3 (Cholecalciferol): A prohormone that is essential for calcium homeostasis and bone metabolism. It is converted in the liver to 25-hydroxyvitamin D3 and then in the kidneys to the active form, 1,25-dihydroxyvitamin D3.

  • Deuterated Vitamin D3 (Vitamin D3-d3): Labeled forms of Vitamin D3 are used in research, often as internal standards in mass spectrometry-based assays to accurately quantify Vitamin D levels in biological samples.

  • Vitamin D3 Analogs: Various synthetic and natural analogs of Vitamin D3 have been developed and studied for their potential therapeutic applications.

Without a confirmed identification of the base molecule for "NSC 190686," it is not possible to construct an accurate and reliable technical guide as requested. The creation of data tables, experimental protocols, and signaling pathway diagrams would be speculative and could lead to significant misinformation.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have a precise and confirmed identifier. If "this compound" is a compound of interest, it is recommended to consult the original source of this identifier or directly query the NCI database for more information. Should a definitive link to a known compound be established, a comprehensive technical guide could then be developed.

An In-depth Technical Guide to the Stability and Storage of NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for NSC 190686-d3, a deuterated analog of Vitamin D3. The information presented here is critical for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of this compound in experimental settings. The stability of this compound is presumed to be comparable to that of cholecalciferol (Vitamin D3) due to their structural similarity.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of Vitamin D3 is essential for predicting the stability of its deuterated form, this compound.

PropertyValue
Molecular Formula C27H41D3O
Molecular Weight 387.7 g/mol [1]
Appearance White columnar crystals or crystalline powder[2]
Solubility Practically insoluble in water; freely soluble in ethanol (96%), chloroform, ether, cyclohexane, and acetone; slightly soluble in vegetable oil[2]
Melting Point 83-86 °C[2]

Factors Affecting Stability

The stability of Vitamin D3, and by extension this compound, is influenced by several environmental factors. Understanding these factors is crucial for minimizing degradation.

Exposure to light, particularly UV radiation, can lead to the degradation of Vitamin D3. It is sensitive to light and can be damaged by it[2]. Therefore, it is imperative to store this compound in light-resistant containers.

While Vitamin D3 has good heat resistance in a near-neutral solution, elevated temperatures can accelerate degradation, especially in the presence of other destabilizing factors[2]. Refrigeration is recommended for long-term storage[3].

Vitamin D3 is easily oxidized in the air[2]. The presence of oxygen can significantly reduce its stability[4]. Storing the compound under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidative degradation[3].

The compound is most stable at a pH above 5, with no significant differences in stability observed between pH 5 and 8.[5] It is rapidly destroyed in acidic solutions, with the rate of destruction dependent on the strength and temperature of the acid.[2][5] Conversely, it is stable in alkaline solutions[2].

The presence of metal ions, such as Fe2+ and Cu2+, can catalyze the degradation of Vitamin D3 in aqueous solutions[4]. Even low concentrations of these ions can lead to complete degradation in a short period[4].

The compound is described as moisture-sensitive[6]. Therefore, it should be stored in a dry environment to prevent hydrolysis and other moisture-related degradation pathways.

Recommended Storage Conditions

Based on the known stability profile of Vitamin D3, the following storage conditions are recommended for this compound to ensure its long-term integrity.

ConditionRecommendationRationale
Temperature Keep refrigerated[3]To minimize thermal degradation.
Light Store in a dark place or use light-resistant containers[2][6]To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon)[3]To prevent oxidation.
Container Keep container tightly closed in a dry and well-ventilated place[3]To protect from moisture and air.
pH (for solutions) Maintain pH above 5[5]To prevent acid-catalyzed degradation.

Experimental Protocols

The following are generalized protocols for assessing the stability of Vitamin D3 compounds, which can be adapted for this compound.

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common technique for evaluating the stability of Vitamin D3.

  • Objective: To quantify the concentration of the parent compound and detect the presence of degradation products over time under various stress conditions.

  • Methodology:

    • Prepare solutions of this compound in a suitable solvent (e.g., ethanol).

    • Subject the solutions to various stress conditions (e.g., elevated temperature, light exposure, different pH values, presence of metal ions).

    • At specified time points, inject an aliquot of the solution into an HPLC system.

    • Use a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile and water).

    • Detect the compound and its degradants using a UV detector at the wavelength of maximum absorbance for Vitamin D3 (around 265 nm).

    • Quantify the remaining concentration of this compound by comparing the peak area to a standard curve.

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Objective: To identify potential degradation products and pathways under harsh conditions.

  • Methodology:

    • Acid/Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution to high temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution to UV light.

    • Analyze the stressed samples using an appropriate analytical technique like LC-MS/MS to identify the degradation products[7].

Visualization of Key Concepts

The following diagrams illustrate important concepts related to the stability and handling of this compound.

G cluster_storage Recommended Storage Conditions cluster_destabilizing Destabilizing Factors Refrigerated Refrigerated Dark Dark Inert Atmosphere Inert Atmosphere Dry Dry Light Light This compound This compound Light->this compound Degrades Heat Heat Heat->this compound Degrades Oxygen Oxygen Oxygen->this compound Degrades Acidic pH Acidic pH Acidic pH->this compound Degrades Metal Ions Metal Ions Metal Ions->this compound Degrades This compound->Refrigerated Store at This compound->Dark Store in This compound->Inert Atmosphere Store under This compound->Dry Store in

Caption: Factors influencing the stability of this compound.

G Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Apply Stress Condition Apply Stress Condition Prepare this compound Solution->Apply Stress Condition Incubate for Time (t) Incubate for Time (t) Apply Stress Condition->Incubate for Time (t) e.g., Heat, Light, pH Analyze by HPLC-UV Analyze by HPLC-UV Incubate for Time (t)->Analyze by HPLC-UV Quantify Remaining Compound Quantify Remaining Compound Analyze by HPLC-UV->Quantify Remaining Compound End End Quantify Remaining Compound->End

Caption: Workflow for a typical stability study of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of NSC 190686 in Human Plasma using NSC 190686-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NSC 190686, a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE1), in human plasma. The use of a stable isotope-labeled internal standard, NSC 190686-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described method is suitable for pharmacokinetic and pharmacodynamic studies in drug development and clinical research settings.

Introduction

NSC 190686 is a pyrazine-2-carboxamide derivative that has been identified as a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). NHE1 is a key regulator of intracellular pH and is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury and cancer. Accurate quantification of NSC 190686 in biological matrices is essential for evaluating its therapeutic potential. This protocol employs a protein precipitation extraction followed by LC-MS/MS analysis, using this compound as the internal standard (IS) to ensure reliable results.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below. This workflow is designed for high-throughput analysis while maintaining data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard (this compound, 10 µL) A->B C Protein Precipitation (Acetonitrile, 200 µL) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant (5 µL) E->F G UPLC Separation F->G H ESI+ Ionization G->H I Tandem Mass Spectrometry (MRM) H->I J Peak Integration I->J K Calculate Peak Area Ratio (Analyte/IS) J->K L Generate Calibration Curve K->L M Quantify Unknown Samples L->M

Figure 1: Bioanalytical workflow for NSC 190686 quantification.

Materials and Methods

3.1. Reagents and Materials

  • NSC 190686 and this compound: Certified reference standards.

  • Solvents: Acetonitrile (ACN) and Formic Acid (FA), LC-MS grade.

  • Water: Ultrapure, 18.2 MΩ·cm.

  • Control Matrix: Blank human plasma.

3.2. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving NSC 190686 and this compound in DMSO.

  • Working Standard Solutions: Serially dilute the NSC 190686 stock solution with 50:50 ACN:Water to prepare calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 ACN:Water.

3.3. Sample Preparation Protocol

  • Pipette 50 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution (this compound) to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 min, hold for 0.5 min, re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Sciex QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • NSC 190686: Q1 (m/z) 354.0 -> Q3 (m/z) 157.0

    • This compound (IS): Q1 (m/z) 357.0 -> Q3 (m/z) 160.0

Results and Discussion

4.1. Calibration Curve and Linearity The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with 1/x² weighting was applied.

ParameterValue
Concentration Range (ng/mL)1 - 2000
Regression ModelLinear
Weighting Factor1/x²
Correlation Coefficient (r²)> 0.998
Mean Accuracy (%)96.5 - 103.2

Table 1: Calibration curve summary.

4.2. Precision and Accuracy Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High). The results meet the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.2104.59.5106.1
Low QC36.598.77.8101.3
Medium QC1004.1102.15.3100.5
High QC15003.597.94.698.8

Table 2: Precision and accuracy data for NSC 190686 in human plasma.

Biological Context: NHE1 Signaling Pathway

NSC 190686 acts by inhibiting the NHE1 transporter, which plays a critical role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE1 is associated with cellular stress responses and disease progression.

Figure 2: Inhibition of the NHE1 transporter by NSC 190686.

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and accurate means for quantifying NSC 190686 in human plasma. The incorporation of the stable isotope-labeled internal standard, this compound, is critical for minimizing analytical variability. This protocol is well-suited for regulated bioanalysis in support of preclinical and clinical drug development programs targeting the NHE1 pathway.

Application Note: Quantitative Analysis of NSC 190686 in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NSC 190686 is a novel therapeutic agent with potential applications in oncology. To support pharmacokinetic studies and clinical trials, a sensitive, specific, and robust analytical method for the quantification of NSC 190686 in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of NSC 190686 in human plasma. The use of a stable isotope-labeled internal standard, NSC 190686-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2][3]

The "gold standard" for quantitative LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] This is because a SIL-IS has nearly identical physicochemical properties to the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby effectively compensating for variations in sample extraction and matrix-induced ion suppression or enhancement.[3]

Experimental Protocol

This protocol outlines the procedure for the quantification of NSC 190686 in human plasma.

1. Materials and Reagents

  • NSC 190686 (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (sourced from an accredited supplier)

2. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare primary stock solutions of NSC 190686 and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the NSC 190686 stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

3. Sample Preparation: Protein Precipitation

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

ParameterCondition
LC System Standard UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Total Run Time 10 minutes

Mass Spectrometry

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NSC 190686 (Quantifier) [To be determined empirically][To be determined empirically][To be optimized]
NSC 190686 (Qualifier) [To be determined empirically][To be determined empirically][To be optimized]
This compound (IS) [Precursor of NSC 190686 + 3][Product of NSC 190686 + 3][To be optimized]

Note: The specific m/z transitions and collision energies for NSC 190686 and its deuterated internal standard need to be determined by direct infusion and optimization on the mass spectrometer.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Minimal ion suppression/enhancement observed
Stability Stable under tested conditions (freeze-thaw, short-term, long-term)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc UHPLC Separation (C18 Column) recon->lc ms Tandem MS Detection (ESI+) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of NSC 190686.

G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Target Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription Transcription Factor kinase_b->transcription proliferation Cell Proliferation / Survival transcription->proliferation nsc NSC 190686 nsc->kinase_b

Caption: Hypothetical signaling pathway inhibited by NSC 190686.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of NSC 190686 in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is sensitive, specific, and robust, making it suitable for supporting drug development and clinical research. The use of this compound ensures the reliability of the quantitative data by correcting for analytical variability.

References

Application Note: Quantitative Analysis of Vitamin D Metabolites Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D plays a crucial role in calcium homeostasis and bone metabolism. Its deficiency has been linked to various diseases, making the accurate quantification of its metabolites essential for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring vitamin D metabolites due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte (e.g., d3-25-hydroxyvitamin D3), is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][4] This application note provides a detailed protocol for the quantitation of 25-hydroxyvitamin D3 (25OHD3) in human serum using a deuterated internal standard and LC-MS/MS.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of vitamin D metabolites using a deuterated internal standard with LC-MS/MS.

Table 1: Linearity and Lower Limits of Quantitation (LLOQ)

AnalyteCalibration RangeLLOQ
25-hydroxyvitamin D33.8 - 148 ng/mL>0.9970.1 - 0.2 ng/mL
25-hydroxyvitamin D24.9 - 120 ng/mL>0.9970.1 - 0.2 ng/mL
24,25-dihydroxyvitamin D30.4 - 11.6 ng/mL>0.9970.04 ng/mL
1,25-dihydroxyvitamin D35 - 100 pg/mL>0.995 pg/mL

Data compiled from multiple sources demonstrating typical assay performance.[5][6]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day RSD (%)Inter-day RSD (%)Accuracy (%)
25-hydroxyvitamin D3Low< 15%< 15%85 - 115%
Medium< 15%< 15%85 - 115%
High< 15%< 15%85 - 115%
25-hydroxyvitamin D2Low< 15%< 15%85 - 115%
Medium< 15%< 15%85 - 115%
High< 15%< 15%85 - 115%

RSD: Relative Standard Deviation. Data represents typical acceptance criteria for bioanalytical methods.[7]

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes a typical solid-phase extraction (SPE) procedure for human serum samples.

Materials:

  • Human serum samples, calibrators, and quality controls

  • Deuterated internal standard working solution (e.g., d3-25-hydroxyvitamin D3 in methanol)

  • 0.1 M Zinc sulfate solution

  • Acetonitrile

  • Methanol

  • Water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[3]

  • Microcentrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.[3]

  • Add 25 µL of the deuterated internal standard solution to each tube and vortex briefly.[3]

  • Add 400 µL of acetonitrile and 100 µL of zinc sulfate solution to precipitate proteins. Vortex for 1 minute.[3]

  • Centrifuge at 10,000 x g for 10 minutes.[3]

  • Condition the C18 SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.[3]

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.[3]

  • Wash the cartridges with 1 mL of 50:50 methanol:water.[3]

  • Elute the analytes with 1 mL of methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase.[3]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general LC-MS/MS method for the analysis of 25-hydroxyvitamin D3.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol[8]

  • Flow Rate: 0.5 mL/min[8]

  • Injection Volume: 5 µL[8]

  • Column Temperature: 50°C[8]

  • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[3]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.88 kV[1]

  • Desolvation Temperature: 500°C[1]

  • MRM Transitions:

    • 25-hydroxyvitamin D3: 401.3 > 383.3

    • d6-25-hydroxyvitamin D3 (Internal Standard): 407.3 > 389.3[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) is_spike Spike with Deuterated Internal Standard serum->is_spike ppt Protein Precipitation (Acetonitrile, ZnSO4) is_spike->ppt centrifuge Centrifugation (10,000 x g) ppt->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evap Evaporation to Dryness spe->evap recon Reconstitution evap->recon injection UPLC Injection recon->injection separation Chromatographic Separation (C18 Column) injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection quant Quantitation (Peak Area Ratios) detection->quant

Caption: Experimental workflow for Vitamin D metabolite quantitation.

vitamin_d_pathway cluster_source Source cluster_liver Liver cluster_kidney Kidney skin 7-dehydrocholesterol (in Skin) vitD Vitamin D3 skin->vitD UVB Light diet Vitamin D2/D3 (Diet/Supplements) diet->vitD oh25 25-hydroxyvitamin D3 (25OHD3) vitD->oh25 25-hydroxylase oh1_25 1,25-dihydroxyvitamin D3 (Active Form) oh25->oh1_25 1α-hydroxylase oh24_25 24,25-dihydroxyvitamin D3 (Inactive Form) oh25->oh24_25 24-hydroxylase

Caption: Metabolic pathway of Vitamin D3.

References

No Information Available for NSC 190686-d3 in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated "NSC 190686-d3." Consequently, detailed application notes, experimental protocols, and associated data for its use in cell culture cannot be provided.

The search results primarily returned information on two distinct topics that are not directly related to the specified compound:

  • Vitamin D3 (Cholecalciferol): A significant portion of the search results focused on the well-established roles and mechanisms of Vitamin D3, the hormonally active form of which is 1,25-dihydroxyvitamin D3. This molecule is a crucial regulator of calcium and phosphorus homeostasis, bone metabolism, and has been shown to influence cell proliferation and differentiation in various cell types.[1][2][3][4] Its mechanism of action involves binding to the vitamin D receptor (VDR), which then modulates the transcription of target genes.[3][5]

  • Cell Lines with "D3" Designation: Several cell lines with "D3" in their names were identified, including:

    • ES-D3: A murine embryonic stem cell line used in stem cell research.[6]

    • hCMEC/D3: A human cerebral microvascular endothelial cell line widely used as an in vitro model of the blood-brain barrier.[7]

It is possible that "this compound" is an internal compound identifier not yet disclosed in public research, a misnomer, or a deuterated form of another compound for which information is not readily accessible. Without further clarification or alternative identifiers, it is not possible to fulfill the request for detailed application notes and protocols for this specific substance.

For researchers, scientists, and drug development professionals interested in the cell culture applications of either Vitamin D3 or the aforementioned cell lines, a wealth of information is available in the scientific literature. Standard protocols for cell culture, including media formulations and passaging procedures for cell lines like ES-D3 and hCMEC/D3, are well-documented by cell banks such as ATCC and in numerous publications. Similarly, the effects of Vitamin D3 on various cell cultures have been extensively studied and can be found in a multitude of research articles.

References

Application Notes and Protocols for In Vivo Experimental Design with Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A specific in vivo experimental design for NSC 190686-d3 cannot be provided at this time due to a lack of publicly available information on this specific compound. Searches for "this compound" and its potential non-deuterated parent compound did not yield specific details regarding its biological target, mechanism of action, or established experimental protocols.

However, based on the principles of utilizing deuterated compounds in drug discovery, this document provides a generalized framework and detailed protocols applicable to the in vivo evaluation of a deuterated small molecule, which can be adapted once more information about this compound becomes available.

Introduction to Deuterated Compounds in Research

Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution can significantly alter the pharmacokinetic properties of a drug without changing its fundamental biological activity. The key principle behind this is the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[1] This can lead to:

  • Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and overall exposure.[1][2]

  • Reduced Formation of Toxic Metabolites: By slowing metabolism at specific sites, the formation of harmful byproducts can be minimized.[3]

  • Enhanced Efficacy: Increased exposure can lead to a more pronounced therapeutic effect.

  • Potential for Lower Dosing: A longer half-life may allow for less frequent administration.[2]

These advantages make the use of deuterated compounds, often referred to as a "deuterium switch," an attractive strategy in drug development.[2][3]

General In Vivo Experimental Design for a Novel Deuterated Compound

The primary goal of in vivo studies with a deuterated compound is typically to compare its pharmacokinetic profile and efficacy against its non-deuterated (or "light") counterpart. A general workflow for such an evaluation is outlined below.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation formulation Compound Formulation animal_model Animal Model Selection formulation->animal_model pk_study Pharmacokinetic (PK) Study animal_model->pk_study efficacy_study Efficacy Study animal_model->efficacy_study data_analysis Data Analysis & Comparison pk_study->data_analysis toxicology Preliminary Toxicology efficacy_study->toxicology efficacy_study->data_analysis data_analysis->toxicology

Caption: General workflow for in vivo evaluation of a deuterated compound.

Detailed Experimental Protocols

The following are generalized protocols that should be adapted based on the specific characteristics of this compound and its therapeutic target.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters of this compound and its non-deuterated analog.

Materials:

  • This compound and its non-deuterated analog

  • Appropriate vehicle for administration (e.g., saline, PEG400, carboxymethylcellulose)

  • Male Sprague-Dawley rats (or other suitable rodent strain), 8-10 weeks old

  • Administration equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dosing Formulation: Prepare a homogenous suspension or solution of the test compounds in the chosen vehicle at the desired concentration.

  • Animal Groups: Divide animals into two main groups: one receiving this compound and the other receiving the non-deuterated analog. Further subdivide these groups for different time points of blood collection if a composite pharmacokinetic curve is being generated. A typical study might have 3-5 animals per time point.

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the following pharmacokinetic parameters for both compounds using appropriate software (e.g., Phoenix WinNonlin):

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Data Presentation:

ParameterThis compoundNon-deuterated Analog
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t½ (h)
CL (L/h/kg)
Vd (L/kg)
In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Note: The choice of animal model is critically dependent on the therapeutic indication of the compound. The following is a generic template.

Materials:

  • This compound and its non-deuterated analog

  • Vehicle control

  • Positive control (if available)

  • Appropriate animal model of disease (e.g., tumor xenograft model for cancer, collagen-induced arthritis model for autoimmune disease)

Protocol:

  • Model Induction: Induce the disease model in the animals according to established protocols.

  • Animal Grouping: Randomize animals into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (at various dose levels)

    • Non-deuterated analog (at a dose equimolar to one of the deuterated groups)

    • Positive control

  • Treatment: Administer the compounds according to a predetermined schedule (e.g., once daily, twice daily) and route.

  • Monitoring: Monitor the animals regularly for signs of toxicity and disease progression. Efficacy endpoints will be specific to the model (e.g., tumor volume, paw swelling, behavioral scores).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Statistically compare the efficacy endpoints between the different treatment groups.

Data Presentation:

Treatment GroupEfficacy Endpoint 1 (Mean ± SEM)Efficacy Endpoint 2 (Mean ± SEM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Non-deuterated Analog
Positive Control

Potential Signaling Pathway Involvement (Hypothetical)

Without specific information on this compound, we can consider a hypothetical scenario where it is a deuterated form of a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that such a compound might modulate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Inhibitor This compound (Hypothetical Target) Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway for a kinase inhibitor.

To proceed with a specific and accurate experimental design for this compound, information regarding its non-deuterated parent compound, its biological target, and its intended therapeutic application is essential.

References

Application Notes and Protocols for Pharmacokinetic Analysis Using NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic analysis of NSC 190686, utilizing its deuterated analog, NSC 190686-d3, as an internal standard.

Introduction

Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate. This document outlines the essential protocols for conducting a robust pharmacokinetic analysis of NSC 190686, a novel investigational compound. The use of a stable isotope-labeled internal standard, this compound, is central to the recommended bioanalytical methodology, ensuring accuracy and precision in quantifying the parent drug in biological matrices.

The following sections provide detailed methodologies for in vivo sample collection, bioanalytical sample preparation using solid-phase extraction, and quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, this guide presents a structured approach to data analysis and visualization of the experimental workflow.

Experimental Protocols

In Vivo Study and Sample Collection

A well-defined in vivo experimental protocol is fundamental to generating reliable pharmacokinetic data. The following protocol describes a typical study in a rodent model.

Objective: To determine the plasma concentration-time profile of NSC 190686 following intravenous administration.

Materials:

  • NSC 190686

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulated jugular vein catheters

  • Syringes and dosing needles

  • K2-EDTA collection tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Acclimatize animals for at least 72 hours prior to the study.

  • Fast animals overnight with free access to water.

  • Prepare the dosing solution of NSC 190686 in the selected vehicle at a concentration of 1 mg/mL.

  • Administer a single intravenous (IV) bolus dose of NSC 190686 at 2 mg/kg via the tail vein.

  • Collect blood samples (approximately 200 µL) from the jugular vein cannula at the following time points: pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Place blood samples into K2-EDTA tubes and gently invert to mix.

  • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled cryovials.

  • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract NSC 190686 and the internal standard (IS), this compound, from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound internal standard stock solution (100 ng/mL in methanol)

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of the this compound internal standard solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated plasma samples onto the SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Dry the cartridges under high vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Quantification

Objective: To quantify the concentration of NSC 190686 in the extracted plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NSC 190686: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on compound structure)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on compound structure, typically a +3 Da shift from the parent compound)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be compiled into a clear and concise table to facilitate the interpretation of the pharmacokinetic profile of NSC 190686.

Time (hours)Mean Plasma Concentration (ng/mL)Standard Deviation (SD)
0.0831250.6150.2
0.25980.3110.5
0.5750.185.7
1520.860.3
2310.445.1
4150.225.9
850.710.2
245.12.3

Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following sections provide Graphviz DOT scripts to generate such diagrams.

Experimental Workflow

This diagram outlines the major steps involved in the pharmacokinetic analysis of NSC 190686.

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing IV Dosing of NSC 190686 Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma SPE Solid-Phase Extraction with This compound Plasma->SPE LCMS LC-MS/MS Quantification SPE->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Report Data Reporting and Visualization PK_Analysis->Report

Pharmacokinetic analysis workflow for NSC 190686.

Logical Relationship of Analytical Components

This diagram illustrates the relationship between the analyte, the internal standard, and the analytical methodology.

G Analyte NSC 190686 (Analyte) LCMS LC-MS/MS Analyte->LCMS Quantification IS This compound (Internal Standard) IS->LCMS Normalization Matrix Biological Matrix (Plasma) Matrix->LCMS Analysis Result Concentration Ratio (Analyte/IS) LCMS->Result

Relationship between analytical components.

Application Notes and Protocols: The Role of Vitamin D3 and its Analogs in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a secosteroid hormone, and its active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), are well-documented regulators of calcium and phosphorus homeostasis. Emerging evidence has highlighted their potent anti-cancer properties, making them a subject of intense research in oncology. These compounds have been shown to modulate key cellular processes involved in tumorigenesis, including cell proliferation, differentiation, apoptosis, and angiogenesis. This document provides a comprehensive overview of the application of Vitamin D3 and its analogs in cancer cell line research, detailing its mechanisms of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

The anti-cancer effects of Vitamin D3 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the 1α,25(OH)2D3-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2] This genomic action leads to a cascade of events that collectively inhibit cancer cell growth.

Key mechanisms include:

  • Induction of Apoptosis: Vitamin D3 and its analogs can trigger programmed cell death in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like p53 and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][4][5] Furthermore, 1,25(OH)2D3 can induce a sustained increase in intracellular calcium concentration, which acts as an apoptotic initiator, activating Ca2+-dependent effectors like calpain and caspase 12.[6]

  • Cell Cycle Arrest: A hallmark of Vitamin D3's anti-proliferative effect is the induction of cell cycle arrest, most commonly in the G1 phase.[7][8] This is achieved by modulating the expression of key cell cycle regulators, including the downregulation of cyclins like Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[7]

  • Modulation of Signaling Pathways: The anti-cancer actions of Vitamin D3 involve the regulation of multiple signaling pathways. It can inhibit pro-proliferative pathways such as the insulin-like growth factor (IGF-I) and estrogen receptor (ER) pathways.[8] Additionally, it has been shown to have anti-inflammatory effects by regulating prostaglandin metabolism and signaling.[9] In some cancer types, like non-small cell lung cancer (NSCLC), 1,25(OH)2D3 can oppose the epithelial-mesenchymal transition (EMT), a process associated with increased migration and invasion.[10][11]

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) values of Vitamin D3 in various breast cancer cell lines, demonstrating its dose-dependent anti-proliferative effects.

Cell LineReceptor StatusIC50 (mM)Citation
MCF-7ER+0.10 - 0.35[4][5]
MDA-MB-231ER-0.10 - 0.35[4][5]
MDA-MB-468ER-0.10 - 0.35[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Vitamin D3 on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Vitamin D3 (Cholecalciferol) or its active form, 1,25(OH)2D3

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Vitamin D3 (e.g., 0.01 mM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., ethanol or DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by Vitamin D3.

Materials:

  • Cancer cells treated with Vitamin D3

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of Vitamin D3 for a specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of Vitamin D3 on cell cycle distribution.

Materials:

  • Cancer cells treated with Vitamin D3

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Vitamin D3 for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Protein lysates from Vitamin D3-treated and control cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Cyclin D1, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathways

VitaminD3_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Vitamin D3 Vitamin D3 VDR VDR Vitamin D3->VDR Binds VDR-RXR Complex VDR-RXR Complex VDR->VDR-RXR Complex RXR RXR RXR->VDR-RXR Complex VDRE VDRE VDR-RXR Complex->VDRE Binds Target Genes Target Genes VDRE->Target Genes Regulates Transcription Apoptosis ↑ Apoptosis Target Genes->Apoptosis CellCycleArrest ↑ G1 Arrest Target Genes->CellCycleArrest Differentiation ↑ Differentiation Target Genes->Differentiation Proliferation ↓ Proliferation Target Genes->Proliferation

Caption: Vitamin D3 signaling pathway in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with Vitamin D3 (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western Western Blotting (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: General experimental workflow for studying Vitamin D3 effects.

Conclusion

Vitamin D3 and its analogs represent a promising class of compounds for cancer therapy. Their ability to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways provides a multi-pronged approach to inhibiting cancer cell growth. The protocols and data presented here offer a foundational guide for researchers investigating the therapeutic potential of these compounds in various cancer cell line models. Further research is warranted to fully elucidate their mechanisms and to translate these preclinical findings into effective clinical strategies.

References

Protocol for Dissolving Novel Deuterated Compounds for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the dissolution of novel or uncharacterized deuterated compounds, exemplified by the hypothetical compound NSC 190686-d3. Due to the absence of publicly available data for NSC 190686, this guide offers a systematic approach to solubility testing and preparation of stock solutions for in vitro and in vivo experiments. Best practices for handling deuterated compounds to maintain their isotopic integrity are also detailed. The provided workflows and signaling pathways are illustrative and intended to serve as a template for researchers working with novel chemical entities.

Introduction

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are increasingly utilized in drug discovery to improve pharmacokinetic profiles through the kinetic isotope effect. The successful application of these compounds in experimental settings is contingent upon proper dissolution and handling to ensure accurate and reproducible results. This protocol outlines a generalized procedure for determining the optimal solvent and concentration for a novel deuterated compound, using the placeholder "this compound".

General Guidelines for Handling Deuterated Compounds

To preserve the isotopic purity of deuterated compounds, it is crucial to minimize exposure to protic solvents and atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.

  • Storage: Store deuterated compounds in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., -20°C or -80°C) and protected from light.[1][2]

  • Handling: All manipulations should be performed in a dry, inert atmosphere, such as a glove box.[1][3] Use dry glassware and solvents to prevent contamination with water.[4]

  • Solvent Selection: Whenever possible, use aprotic solvents for reconstitution to prevent H-D exchange.[2] If aqueous buffers are necessary for experiments, prepare stock solutions in a compatible organic solvent and perform the final dilution immediately before use.

Solubility Testing Protocol for Novel Deuterated Compounds

A systematic approach to solubility testing is recommended to identify the most suitable solvent for your compound. This typically involves testing a range of common laboratory solvents with varying polarities.

Materials
  • Novel deuterated compound (e.g., this compound)

  • Anhydrous solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and sterile Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Experimental Procedure
  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of the deuterated compound into separate, dry microcentrifuge tubes for each solvent to be tested.

  • Solvent Addition: Add a calculated volume of the first solvent to achieve a high initial concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. Observe for complete dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the sample in a water bath for 10-15 minutes.

  • Heating (Optional and with Caution): Gentle heating (e.g., to 37°C) can be applied, but be mindful of potential compound degradation.

  • Serial Dilution: If the compound dissolves, this is your maximum soluble concentration in that solvent. If not, add increasing volumes of the solvent stepwise and repeat the dissolution steps to determine the concentration at which it fully dissolves.

  • Equilibration and Observation: For aqueous solubility (e.g., in PBS), after adding the compound to the buffer, vortex and then let the solution stand at room temperature for a period (e.g., 1-2 hours) to reach equilibrium. Centrifuge the sample to pellet any undissolved compound and measure the concentration of the supernatant.

  • Record Keeping: Meticulously record the observations for each solvent and the highest concentration achieved where the compound is fully dissolved.

Data Presentation

The results of the solubility testing should be summarized in a clear and concise table.

SolventPolarity IndexMaximum Soluble Concentration (Hypothetical for this compound)Observations
Dimethyl sulfoxide (DMSO)7.2> 50 mg/mLReadily dissolves
Ethanol (EtOH)5.2~ 10 mg/mLSoluble with vortexing
Methanol (MeOH)6.6~ 5 mg/mLModerately soluble
Acetonitrile (ACN)5.8< 1 mg/mLSparingly soluble
PBS (pH 7.4)High< 0.1 mg/mLInsoluble

Protocol for Preparation of Stock Solutions

Once a suitable solvent is identified (commonly DMSO for in vitro studies), a concentrated stock solution can be prepared.

Materials
  • Novel deuterated compound

  • Selected anhydrous solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or amber vials with PTFE-lined caps

  • Calibrated pipettes

Procedure
  • Equilibration: Allow the vial containing the deuterated compound to equilibrate to room temperature before opening to prevent condensation.[2]

  • Weighing: Under an inert atmosphere, weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Add the appropriate volume of the selected anhydrous solvent to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex until the compound is completely dissolved. Sonication can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.

Experimental Workflow and Visualization

The following diagrams illustrate a generalized experimental workflow for screening a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Hypothetical) prep Prepare Stock Solution (e.g., 10 mM in DMSO) treatment Treat Cells with this compound (Serial Dilutions) prep->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis animal_model Animal Model (e.g., Xenograft) data_analysis->animal_model Lead Candidate dosing Administer Compound animal_model->dosing monitoring Monitor Tumor Growth and Toxicity dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic Analysis monitoring->pk_pd signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt AKT pi3k->akt akt->transcription nsc This compound (Hypothetical Inhibitor) nsc->raf nsc->pi3k cell_response Cell Proliferation, Survival, Angiogenesis transcription->cell_response

References

Application Notes and Protocols for NSC 190686-d3 in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "NSC 190686-d3" did not yield specific information on this compound, preventing the creation of detailed application notes and protocols. The identifier does not correspond to a publicly documented chemical entity in available scientific literature and chemical databases.

The search results were broadly related to deuterated analogs of Vitamin D3 and their potential in cancer research. These analogs are of scientific interest due to their modified metabolic stability and potential for enhanced therapeutic effects with reduced side effects compared to their non-deuterated counterparts. However, without a definitive link to "this compound," any information provided would be general to the class of deuterated Vitamin D3 analogs and not specific to the requested compound.

General Considerations for Using Deuterated Compounds in Animal Models (Based on Analogs):

For researchers interested in the general application of novel deuterated compounds, such as Vitamin D3 analogs, in animal models of disease, the following general workflow and considerations may be applicable. It is crucial to note that these are generalized points and would need to be adapted based on the specific characteristics of the compound .

General Experimental Workflow

A typical workflow for evaluating a novel deuterated compound in an animal model of disease is outlined below.

G cluster_0 Preclinical Evaluation Workflow A Compound Characterization (Purity, Stability) B In Vitro Studies (Cell lines, IC50) A->B C Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) B->C D Toxicity Studies (Maximum Tolerated Dose) C->D E Efficacy Studies in Animal Model (e.g., Xenograft model) D->E F Data Analysis and Interpretation E->F

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Hypothetical Signaling Pathway Inhibition

Many therapeutic agents, including Vitamin D3 analogs, exert their effects by modulating specific signaling pathways involved in cell proliferation, survival, and differentiation. A simplified, hypothetical signaling pathway that could be targeted in cancer models is depicted below.

G cluster_0 Hypothetical Target Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Genes (Proliferation, Survival) TF->Gene NSC_Compound This compound (Hypothetical) NSC_Compound->Kinase2 Inhibition

Caption: A diagram of a hypothetical signaling pathway that could be targeted by an investigational compound.

Without specific data for "this compound," it is not possible to provide the detailed, evidence-based application notes and protocols requested. The scientific community relies on published, peer-reviewed data to ensure the reproducibility and validity of experimental protocols. Should further information or an alternative, correct identifier for this compound become available, a detailed analysis and generation of the requested materials could be undertaken. Researchers are advised to consult chemical databases and scientific literature for validated information on specific compounds of interest.

Troubleshooting & Optimization

Technical Support Center: Optimizing NSC 190686-d3 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of NSC 190686-d3, a deuterated analog of a Vitamin D3 metabolite, in quantitative assays. Given that this compound's primary application is as an internal standard in mass spectrometry-based methods, this guide focuses on troubleshooting and frequently asked questions within that context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of a Vitamin D3 metabolite. Its increased mass due to the presence of deuterium atoms allows it to be distinguished from the endogenous, non-deuterated analyte in a mass spectrometer.[1] For this reason, its most common application is as an internal standard (IS) in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of Vitamin D metabolite quantification.[1][2]

Q2: Why is a deuterated internal standard like this compound considered the gold standard for LC-MS/MS assays?

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because they are chemically and physically almost identical to the analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave in a nearly identical manner during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3][4] By adding a known amount of this compound to your samples, calibrators, and quality controls at the beginning of the workflow, you can effectively correct for variability in extraction recovery, matrix effects, and instrument response.[1][3]

Q3: What is the first step I should take when receiving a new lot of this compound?

Upon receiving a new lot of this compound, it is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier. The CoA will contain vital information such as the chemical purity, isotopic enrichment, position of the deuterium labels, and recommended storage conditions. You should then prepare a stock solution in a high-purity, neutral, and aprotic solvent like acetonitrile and assess its purity and concentration before using it in your assays.

Troubleshooting Guide

This guide addresses common issues encountered when using deuterated internal standards like this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Possible Cause A: Isotopic Instability and Back-Exchange

  • Symptom: You observe a gradual decrease in the internal standard signal over time, or your results show a positive bias. This may be due to the replacement of deuterium atoms with hydrogen atoms from the solvent or sample matrix.[5]

  • Troubleshooting Steps:

    • Verify Label Position: Check the CoA to confirm the location of the deuterium labels. Labels on hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups, are more prone to exchange.[5]

    • Control pH: Avoid acidic or basic conditions during sample preparation and storage, as these can catalyze hydrogen-deuterium (H/D) exchange.[5]

    • Perform a Stability Study: Incubate this compound in your sample matrix and solvent system for varying durations and analyze for the appearance of the unlabeled analyte.[6]

Possible Cause B: Contamination of the Internal Standard with Unlabeled Analyte

  • Symptom: Blank or zero samples show a significant signal for the native analyte.

  • Troubleshooting Steps:

    • Analyze the IS Solution: Prepare a sample containing only the this compound internal standard at the working concentration and analyze it by LC-MS/MS.

    • Assess Contribution: Monitor the mass transition for the unlabeled analyte. The response should be negligible, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[5]

Issue 2: Poor Chromatography or Peak Shape

Possible Cause: Chromatographic Shift Between Analyte and Internal Standard

  • Symptom: The retention times of the analyte and this compound are not identical. This can lead to differential matrix effects and inaccurate quantification.[5][7]

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution of the analyte and the internal standard.

    • Evaluate Matrix Effects: If co-elution cannot be achieved, perform a matrix effect experiment to ensure that the differential elution does not result in different levels of ion suppression or enhancement for the analyte and the internal standard.[5]

Data Presentation

Table 1: Example Experimental Parameters for this compound Suitability Testing

ParameterRecommended Value/TestPurpose
Stock Solution Solvent HPLC-grade Acetonitrile or MethanolEnsure stability and solubility.
Working Concentration 10 - 100 ng/mL (typical starting range)To be optimized for your specific assay and instrument sensitivity.
Purity Check >98% (as per CoA)Guarantees that the majority of the standard is the desired deuterated compound.
Isotopic Enrichment >99% (as per CoA)Minimizes the contribution of unlabeled species.
Contribution to Analyte Signal < 20% of LLOQ responseEnsures that the internal standard does not artificially inflate the analyte signal.
Retention Time vs. Analyte Co-eluting or with consistent, minimal separationCritical for accurate correction of matrix effects.

Table 2: Hypothetical Data from a Matrix Effect Experiment

Sample SetAnalyte Peak AreaIS (this compound) Peak AreaAnalyte/IS RatioMatrix Effect (%)
Set A (Neat Solution) 1,200,0001,500,0000.80N/A
Set B (Post-Extraction Spike) 950,0001,200,0000.79Analyte: -20.8% IS: -20.0%
Set C (Pre-Extraction Spike) 855,0001,080,0000.79N/A (assesses overall recovery)

In this example, the similar percentage of matrix effect on both the analyte and the internal standard indicates that this compound is adequately compensating for ion suppression.

Experimental Protocols

Protocol 1: Assessment of Unlabeled Analyte in this compound Stock

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add this compound to the blank matrix at the final concentration used in your assay.

  • Process the Sample: Follow your standard sample preparation procedure.

  • LC-MS/MS Analysis: Analyze the sample and monitor the mass transitions for both the unlabeled analyte and this compound.

  • Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the signal you obtain for your LLOQ standard.[5] If it is higher, this indicates significant contamination of the internal standard.

Protocol 2: Evaluation of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A: Analyte and this compound spiked into the reconstitution solvent (neat solution).

    • Set B: Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.

    • Set C: Blank matrix is spiked with the analyte and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) - 1 ) * 100

    • Calculate this for both the analyte and this compound. Ideally, the percentages should be very similar.

Visualizations

VitaminD_Metabolism Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D3 Liver (CYP2R1/CYP27A1) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) Kidney (CYP27B1) VDR VDR 1,25-dihydroxyvitamin D3 (Calcitriol)->VDR Binds to Gene Transcription Gene Transcription VDR->Gene Transcription Regulates Calcium Homeostasis Calcium Homeostasis Gene Transcription->Calcium Homeostasis Affects

Caption: Metabolic activation pathway of Vitamin D3.

InternalStandard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample (Calibrator, QC, Unknown) Sample (Calibrator, QC, Unknown) Add this compound (IS) Add this compound (IS) Sample (Calibrator, QC, Unknown)->Add this compound (IS) Extraction (e.g., SPE, LLE) Extraction (e.g., SPE, LLE) Add this compound (IS)->Extraction (e.g., SPE, LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (e.g., SPE, LLE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification (Analyte/IS Ratio) Quantification (Analyte/IS Ratio) MS/MS Detection->Quantification (Analyte/IS Ratio) Final Concentration Final Concentration Quantification (Analyte/IS Ratio)->Final Concentration

Caption: Experimental workflow for using an internal standard.

Troubleshooting_Logic Inaccurate Results Inaccurate Results Check for IS Contamination Check for IS Contamination Inaccurate Results->Check for IS Contamination Blank signal high? Assess Isotopic Stability Assess Isotopic Stability Inaccurate Results->Assess Isotopic Stability Signal drift? Evaluate Matrix Effects Evaluate Matrix Effects Inaccurate Results->Evaluate Matrix Effects Poor precision? Source new IS lot Source new IS lot Check for IS Contamination->Source new IS lot Adjust pH / Solvents Adjust pH / Solvents Assess Isotopic Stability->Adjust pH / Solvents Optimize Chromatography Optimize Chromatography Evaluate Matrix Effects->Optimize Chromatography

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: NSC 190686-d3 and Deuterated Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific identifier "NSC 190686-d3" does not correspond to a readily available compound in public databases. The "NSC" designation is used by the National Cancer Institute for compounds in their repository. It is possible this is a typographical error or a less common internal identifier.

This guide provides general troubleshooting advice for solubility issues encountered with deuterated compounds, using Vitamin D3 (also known as Cholecalciferol, NSC 375571) as a relevant example of a compound with known solubility challenges.

General Troubleshooting Workflow for Compound Solubility

This workflow outlines a systematic approach to addressing solubility problems in the lab.

start Start: Undissolved Compound check_datasheet Step 1: Review Technical Datasheet - Recommended solvents? - Solubility data? start->check_datasheet solvent_selection Step 2: Solvent Selection - Start with recommended solvents. - Consider solvent compatibility with the experiment. check_datasheet->solvent_selection test_solubility Step 3: Small-Scale Solubility Test - Use a small amount of compound. - Test various solvents. solvent_selection->test_solubility is_soluble Is the compound soluble? test_solubility->is_soluble optimization Step 4: Optimization Techniques - Gentle heating (if compound is stable). - Sonication. - Vortexing. is_soluble->optimization No success Success: Compound Dissolved - Proceed with experiment. is_soluble->success Yes still_insoluble Still not soluble? optimization->still_insoluble cosolvent Step 5: Consider Co-solvent System - e.g., DMSO:PBS mixture. still_insoluble->cosolvent Yes contact_support Contact Technical Support still_insoluble->contact_support No cosolvent->success

Caption: A stepwise guide to troubleshooting compound solubility.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my deuterated compound. What are the first steps?

A1: Always start by consulting the technical data sheet (TDS) provided by the supplier. This document will typically list recommended solvents and provide quantitative solubility data. If the TDS is unavailable, begin with common laboratory solvents used for similar chemical structures. For a non-polar compound like Vitamin D3, organic solvents are the first choice.

Q2: My compound, similar to Vitamin D3, is insoluble in aqueous solutions. How can I prepare it for cell-based assays?

A2: This is a common challenge for hydrophobic compounds. The recommended approach is to first dissolve the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: Can I heat or sonicate my compound to aid dissolution?

A3: Gentle heating and sonication can be effective methods to increase the rate of dissolution. However, the thermal stability of your specific compound must be considered. Deuterated compounds are generally expected to have similar thermal stability to their non-deuterated counterparts. For Vitamin D3, which is a crystalline solid, gentle warming can be applied. Always check the compound's stability information on the TDS before applying heat. Sonication is also a viable option to break down particle aggregates and enhance dissolution.

Q4: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A4: This phenomenon, known as "crashing out," occurs when the compound is poorly soluble in the final aqueous solution. To mitigate this, try the following:

  • Lower the final concentration: The desired concentration may be above the compound's solubility limit in the final buffer.

  • Use a co-solvent system: Prepare the final solution with a small percentage of the initial organic solvent to maintain solubility.

  • Vortex during addition: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol: Preparation of a Vitamin D3 (NSC 375571) Stock Solution

This protocol provides a general method for dissolving a hydrophobic compound like Vitamin D3 for in vitro experiments.

  • Materials:

    • Vitamin D3 (Cholecalciferol, NSC 375571) crystalline solid

    • Dimethylformamide (DMF), DMSO, or Ethanol (high purity)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Weigh the desired amount of Vitamin D3 powder in a sterile vial.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., to make a 10 mM stock). Refer to the solubility data table below.

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the solubility of Vitamin D3 (Cholecalciferol, NSC 375571) in various solvents.

SolventSolubility
DMF25 mg/mL[1]
Ethanol30 mg/mL[1]
DMSO2 mg/mL[1]
WaterInsoluble[2]

Vitamin D3 Signaling Pathway

As an example of a relevant biological pathway for an NSC-listed compound, the activation of Vitamin D3 is illustrated below.

cluster_skin Skin (Epidermis) cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Previtamin D3 Previtamin D3 7-dehydrocholesterol->Previtamin D3 UVB Radiation Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Isomerization 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP2R1 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) CYP27B1 Biological Effects Biological Effects 1,25-dihydroxyvitamin D3 (Calcitriol)->Biological Effects Binds to VDR

Caption: The metabolic activation pathway of Vitamin D3.[1]

References

Technical Support Center: NSC 190686-d3 (Thioguanine-d3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for solutions of NSC 190686-d3, a deuterated analog of the antineoplastic agent Thioguanine. The information provided is based on the known stability profile of Thioguanine.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a deuterated form of Thioguanine (6-thioguanine), a purine analog used in cancer research and therapy. The deuterium labeling is often utilized in metabolic and pharmacokinetic studies.

What is the recommended solvent for this compound?

This compound, like Thioguanine, is soluble in dilute alkaline solutions (e.g., 1M NaOH) and tissue culture medium.[1] It is very slightly soluble in ethanol and insoluble in water and chloroform.[1][2] For cell culture applications, it can be reconstituted in sterile medium.[1]

What are the optimal storage conditions for this compound solutions?

Stock solutions of Thioguanine in methanol can be stored at -70°C.[3] Aqueous solutions in tissue culture medium may be stored at 2-8°C for at least one week.[1] Suspensions of Thioguanine have been shown to be stable for up to 90 days at both room temperature and refrigerated conditions.[4]

What are the primary degradation products of this compound?

The primary degradation product of Thioguanine is Guanine.[4] In vivo, it is metabolized through two main pathways: deamination to 6-thioxanthine and subsequent oxidation to thiouric acid, or methylation to 2-amino-6-methylthiopurine.[5]

Troubleshooting Guides

Issue: My this compound solution has changed color or a precipitate has formed.

  • Possible Cause: Degradation of the compound or precipitation due to solvent incompatibility or temperature changes.

  • Solution:

    • Ensure the correct solvent was used. Thioguanine is insoluble in water.[2]

    • If using an alkaline solution, be aware that it can slowly decompose.[6] Avoid heating alkaline solutions above 37°C.[6]

    • If the solution was stored at a low temperature, allow it to warm to room temperature and vortex to see if the precipitate redissolves.

    • If degradation is suspected, it is recommended to prepare a fresh solution.

Issue: I am observing a decrease in the biological activity of my this compound solution over time.

  • Possible Cause: Chemical degradation of the compound in solution.

  • Solution:

    • Review your storage conditions. For long-term storage, aliquoting and freezing at -70°C is recommended for some solvent systems.[3]

    • For aqueous solutions, storage at 2-8°C for up to one week is advised.[1]

    • Prepare fresh solutions more frequently to ensure potency.

Data Summary

Table 1: Stability of Thioguanine Solutions and Suspensions

Preparation TypeSolvent/VehicleStorage TemperatureStability DurationKey Findings
SolutionTissue Culture Medium2-8°CAt least 1 weekSuitable for short-term cell culture use.[1]
SolutionDilute Alkaline SolutionRoom TemperatureUndergoes slow decomposition.Avoid heating above 37°C.[6]
SuspensionMethylcellulose and Simple SyrupRoom Temperature84 daysStable for an extended period.[4]
SuspensionOra-Plus and Ora-SweetRoom Temperature & Refrigerated90 daysGuanine formation was less than 2.5%.[4]
Metabolites in RBCsWhole Blood4°C~20% decrease in 4 daysPreprocessing of samples is recommended as soon as possible.[3]
Metabolites in RBCsPreprocessed RBCs-70°CUp to 6 monthsStable for long-term storage.[3]

Experimental Protocols

Protocol: Preparation of a 1.5 mM Stock Solution of Thioguanine in Cell Culture Medium

This protocol is adapted from a product information sheet for 6-Thioguanine.[1]

  • Aseptically add 10 ml of sterile cell culture medium to a vial containing 2.5 mg of Thioguanine.

  • Vortex the vial to dissolve the compound. Gentle warming may be applied if necessary, but for alkaline solutions, do not exceed 37°C.[6]

  • This results in a 1.5 mM stock solution.

  • This stock solution can be further diluted for use in cell culture. For example, a 1:500 dilution will yield a working concentration of 3 µM.

  • Store the stock solution at 2-8°C for up to one week.[1]

Visualizations

degradation_pathway This compound (Thioguanine-d3) This compound (Thioguanine-d3) Guanine-d3 Guanine-d3 This compound (Thioguanine-d3)->Guanine-d3 Primary Degradation 6-Thioxanthine-d3 6-Thioxanthine-d3 This compound (Thioguanine-d3)->6-Thioxanthine-d3 Deamination (in vivo) Methylthioguanine-d3 Methylthioguanine-d3 This compound (Thioguanine-d3)->Methylthioguanine-d3 Methylation (in vivo) Thiouric acid-d3 Thiouric acid-d3 6-Thioxanthine-d3->Thiouric acid-d3 Oxidation (in vivo)

Caption: Degradation and metabolic pathways of this compound.

troubleshooting_workflow start Issue with Solution q1 Precipitate or Color Change? start->q1 q2 Decrease in Activity? q1->q2 No check_solvent Verify Correct Solvent q1->check_solvent Yes prepare_fresh Prepare Fresh Solution q2->prepare_fresh No review_storage Review Storage Protocol q2->review_storage Yes check_temp Check Storage Temperature check_solvent->check_temp check_temp->prepare_fresh aliquot_freeze Aliquot and Freeze at -70°C for Long Term review_storage->aliquot_freeze aliquot_freeze->prepare_fresh

Caption: Troubleshooting workflow for this compound solution issues.

preventative_measures cluster_storage Storage cluster_handling Handling cluster_preparation Preparation Use appropriate solvent Use appropriate solvent Store at recommended temperature Store at recommended temperature Protect from light (if sensitive) Protect from light (if sensitive) Prepare fresh solutions regularly Prepare fresh solutions regularly Avoid repeated freeze-thaw cycles Avoid repeated freeze-thaw cycles Use sterile techniques for cell culture solutions Use sterile techniques for cell culture solutions Ensure complete dissolution Ensure complete dissolution Do not heat alkaline solutions > 37°C Do not heat alkaline solutions > 37°C

Caption: Preventative measures to minimize this compound degradation.

References

Troubleshooting poor signal with NSC 190686-d3 standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support guide is intended for researchers, scientists, and drug development professionals using the NSC 190686-d3 standard. Based on its nomenclature, this compound is understood to be a deuterated (d3) form of a Vitamin D analog, likely Cholecalciferol (Vitamin D3), intended for use as an internal standard (IS) in mass spectrometry-based quantitative analyses. Poor or inconsistent signal from an internal standard can compromise the accuracy and reliability of experimental results. This guide provides structured troubleshooting advice and foundational knowledge to help you identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a consistently low or absent signal for the this compound internal standard. What are the potential causes?

A1: A weak or missing signal for your deuterated internal standard can originate from several stages of your experimental workflow. The primary areas to investigate are the integrity of the standard itself, sample preparation, and the analytical instrument configuration.

  • Standard Integrity: Ensure the standard has not degraded. Vitamin D analogs are sensitive to light and temperature. Confirm that it has been stored correctly, and consider preparing a fresh working solution from your stock.

  • Sample Preparation: The issue could lie in the extraction process. Inefficient protein precipitation or liquid-liquid extraction can lead to low recovery of the analyte and internal standard. Review your extraction protocol for any deviations.

  • Mass Spectrometer Settings: Incorrect mass transition (MRM) settings are a common cause of poor signal. Verify that you are monitoring the correct precursor and product ions for this compound. Additionally, check the ion source parameters (e.g., temperature, gas flows, and voltage) as suboptimal conditions can significantly reduce ionization efficiency.

Q2: The signal intensity of our this compound standard is highly variable between samples. What could be causing this inconsistency?

A2: Signal variability often points to matrix effects or inconsistent sample processing.

  • Matrix Effects: Biological samples contain various components that can interfere with the ionization of your target analyte and internal standard, either suppressing or enhancing the signal. A deuterated internal standard is designed to co-elute with the native analyte and experience similar matrix effects, but severe effects can still cause variability. Consider improving your sample cleanup procedure or implementing a more robust chromatographic separation.

  • Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to every sample and calibrator. Use calibrated pipettes and visually confirm the addition.

  • Variable Extraction Efficiency: Inconsistencies in sample mixing, incubation times, or phase separation during extraction can lead to variable recovery and, consequently, fluctuating signal intensity.

Q3: We are seeing a high background or "noisy" baseline for the this compound mass transition. How can we address this?

A3: A noisy baseline can be attributed to interferences from the sample matrix, contaminated solvents, or issues with the LC-MS system.

  • Matrix Interference: Co-eluting compounds from the sample matrix may be isobaric (have the same mass) with your internal standard, leading to a high background. Enhancing your chromatographic separation to resolve these interferences is a key step.

  • Solvent Contamination: Ensure that your LC solvents (e.g., water, methanol, acetonitrile) and additives (e.g., formic acid, ammonium formate) are of high purity (LC-MS grade) and are freshly prepared.

  • System Contamination: A contaminated LC system, particularly the autosampler, column, or mass spectrometer ion source, can contribute to a noisy baseline. Perform regular system cleaning and maintenance.

Experimental Protocols

Protocol: Quantification of Vitamin D3 in Serum using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and sample type.

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • To 100 µL of serum sample, calibrator, or quality control, add 25 µL of the this compound internal standard working solution (e.g., in methanol).

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile containing an antioxidant like BHT to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction by adding 500 µL of hexane.

    • Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes.

    • Transfer the upper organic layer (hexane) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Vitamin D3 and Deuterated Internal Standard

ParameterVitamin D3 (Analyte)This compound (Internal Standard)
Precursor Ion (m/z) Varies by adduct (e.g., [M+H]+, [M+H-H2O]+)Typically +3 m/z from the analyte
Product Ion (m/z) Specific fragment ionsCorresponding fragment ions
Collision Energy (eV) Optimized for analyteOptimized for internal standard
Dwell Time (ms) 50-10050-100
Ionization Mode ESI+ or APCI+ESI+ or APCI+

Note: The exact m/z values for precursor and product ions should be empirically determined on your specific mass spectrometer.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample add_is Add this compound Internal Standard serum->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (Hexane) ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Processing (Signal Ratio) ms->data

Caption: Experimental workflow for Vitamin D3 analysis.

vitamin_d_pathway cluster_synthesis Synthesis & Metabolism cluster_action Cellular Action skin 7-dehydrocholesterol (in Skin) uvb UVB Light skin->uvb d3 Cholecalciferol (Vitamin D3) uvb->d3 liver Liver (CYP2R1) d3->liver oh_d3 25-hydroxyvitamin D3 (Calcifediol) liver->oh_d3 kidney Kidney (CYP27B1) oh_d3->kidney calcitriol 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) kidney->calcitriol inactivation Inactivation (CYP24A1) calcitriol->inactivation vdr Vitamin D Receptor (VDR) calcitriol->vdr inactive_metabolite Inactive Metabolites inactivation->inactive_metabolite gene Gene Transcription (e.g., Calcium Transport) vdr->gene

Caption: Simplified Vitamin D metabolic and signaling pathway.

Technical Support Center: NSC 190686-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding matrix effects in the quantification of NSC 190686 and its deuterated internal standard, NSC 190686-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assay?

A: this compound is a stable isotope-labeled (SIL) version of the analyte NSC 190686. It is used as an internal standard (IS) in LC-MS/MS assays. Since it is chemically identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer's source.[1] This allows it to compensate for variations in sample preparation and, most importantly, for matrix effects, leading to more accurate and precise quantification.[2]

Q2: What are matrix effects in LC-MS/MS bioanalysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue).[3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[4][5] Common culprits in biological matrices include phospholipids, salts, proteins, and metabolites.[1][3] Matrix effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[6][7]

Q3: Why is my deuterated internal standard (this compound) not always correcting for matrix effects?

A: While a co-eluting SIL-IS like this compound is the best tool to compensate for matrix effects, it is not infallible. If the matrix effect is not uniform across the chromatographic peak, or if an interference is specific to the analyte or the IS, correction may be incomplete. Severe ion suppression can also reduce the signal of both the analyte and the IS to a level where quantification is no longer reliable. Monitoring the IS response across all samples is a critical quality control check.[8]

Troubleshooting Guide

Q4: My results show high variability. How can I determine if matrix effects are the cause?

A: High variability is a classic sign of inconsistent matrix effects. To diagnose this, you can perform two key experiments:

  • Qualitative Assessment (Post-Column Infusion): This experiment identifies at what points during your chromatographic run ion suppression or enhancement occurs. You can then see if your analyte's retention time falls within a zone of interference.[3][9]

  • Quantitative Assessment (Post-Extraction Spike): This is the gold-standard method to measure the extent of the matrix effect.[3] It involves comparing the analyte's response in a blank, extracted matrix to its response in a clean solvent. This allows you to calculate a "Matrix Factor" (MF).[2]

Q5: The signal for both NSC 190686 and this compound is low and inconsistent in my plasma samples. What should I do?

A: This strongly suggests significant ion suppression. The primary cause in plasma is often phospholipids co-eluting with the analytes.

Recommended Actions:

  • Improve Sample Preparation: Standard protein precipitation is often insufficient for removing phospholipids. Switch to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or a phospholipid removal plate.[3][10]

  • Optimize Chromatography: Modify your LC gradient to separate NSC 190686 from the region of ion suppression identified by your post-column infusion experiment. Often, a shallower gradient or a different column chemistry can resolve the analyte from interfering matrix components.[1]

Q6: My calibration curve is non-linear, especially at the low end. Could matrix effects be responsible?

A: Yes, matrix effects can lead to non-linear calibration curves. If the matrix effect is concentration-dependent, it can disproportionately affect lower concentrations. Additionally, if the blank matrix used to prepare your calibrators is not truly representative of the study samples, it can introduce a bias that manifests as non-linearity. Using a matrix-matched calibration curve is essential.[7]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes how to calculate the Matrix Factor (MF) using the post-extraction spike method.[2][3]

Methodology:

  • Prepare Set A: Spike a known concentration of NSC 190686 and this compound into a clean solvent (e.g., mobile phase).

  • Prepare Set B: Extract at least 6 different lots of blank biological matrix (e.g., plasma). After the final evaporation step, reconstitute the dried extract with the same solution used in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The IS-Normalized MF should be close to 1 (typically within 0.85-1.15) for adequate compensation.

Data Summary: Impact of Sample Preparation on Matrix Factor

The following table illustrates example data on how different sample preparation techniques can affect the matrix factor for NSC 190686.

Sample Preparation MethodAnalyte MF (Average)IS MF (Average)IS-Normalized MF (Average)Conclusion
Protein Precipitation (PPT)0.450.500.90Severe suppression, but IS compensates
Liquid-Liquid Extraction (LLE)0.780.810.96Moderate suppression, good IS compensation
Solid-Phase Extraction (SPE)0.960.970.99Minimal suppression, excellent IS compensation
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol for cleaning plasma samples using a polymeric reversed-phase SPE cartridge to reduce matrix components.[11][12][13]

Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water. Add this compound internal standard.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elute: Elute NSC 190686 and its IS with 1 mL of methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen gas. Reconstitute the residue in mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_pre Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Urine) Spike 2. Spike with IS (this compound) Sample->Spike Extract 3. Extraction (SPE, LLE, PPT) Spike->Extract Recon 4. Reconstitute in Mobile Phase Extract->Recon A1 Matrix components co-extracted Inject 5. Inject Sample Recon->Inject LC 6. Chromatographic Separation Inject->LC MS 7. Mass Spectrometry Detection LC->MS A2 Co-elution leads to ion suppression/ enhancement Integrate 8. Peak Integration MS->Integrate Ratio 9. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quant 10. Quantify vs. Calibration Curve Ratio->Quant A3 IS compensates for variability

Caption: Bioanalytical workflow for NSC 190686 quantification.

G Start Problem: Inconsistent Signal or Poor Reproducibility Qual Perform Post-Column Infusion (PCI) Experiment Start->Qual CheckRT Does Analyte RT Align with Suppression Zone? Qual->CheckRT Quant Perform Post-Extraction Spike Experiment CheckRT->Quant No OptimizeLC Action: Modify LC Gradient to Shift Analyte RT CheckRT->OptimizeLC Yes CheckMF Is IS-Normalized Matrix Factor (MF) Acceptable (e.g., >0.85)? Quant->CheckMF End_OK Matrix Effect is Compensated CheckMF->End_OK Yes End_Bad Matrix Effect is Significant CheckMF->End_Bad No OptimizeLC->Quant ImproveSamplePrep Action: Improve Sample Cleanup (e.g., switch to SPE) ImproveSamplePrep->Quant End_Bad->ImproveSamplePrep

Caption: Troubleshooting logic for matrix effect investigation.

G cluster_source Mass Spectrometer Ion Source (ESI) Droplet Charged Droplet from LC Analyte NSC 190686 (Analyte) Droplet->Analyte Evaporation & Ionization Matrix Matrix Component (e.g., Phospholipid) Droplet->Matrix GasPhase Gas-Phase Ions (To Mass Analyzer) Analyte->GasPhase Reduced Signal (Ion Suppression) Matrix->Analyte Competes for charge Neutralizes analyte ions

Caption: Conceptual model of ion suppression in the ESI source.

References

Technical Support Center: Chromatography of NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of NSC 190686-d3. Poor peak shape can significantly compromise the accuracy and precision of analytical results. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve these challenges.

Based on its NSC identifier, NSC 190686 is likely Lonidamine, an indazole derivative. This guide will therefore focus on the chromatographic behavior of indazole and pyrazole-type structures, which are nitrogen-containing heterocyclic compounds.

Troubleshooting Guide

Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, broadening, or splitting. These issues can stem from a variety of factors related to the analyte's chemical nature, the chromatographic conditions, and the instrumentation.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening, Splitting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue System-wide Issue Likely (e.g., Blockage, Dead Volume, Detector) check_all_peaks->system_issue Yes compound_specific_issue Compound-Specific Issue Likely (e.g., Secondary Interactions, Overload) check_all_peaks->compound_specific_issue No troubleshoot_system Troubleshoot System: - Check for leaks and blockages - Minimize extra-column volume - Verify detector settings system_issue->troubleshoot_system troubleshoot_compound Troubleshoot Compound-Specific Issues: - Optimize mobile phase (pH, buffer) - Evaluate column chemistry - Adjust sample concentration/volume compound_specific_issue->troubleshoot_compound end Improved Peak Shape troubleshoot_system->end troubleshoot_compound->end

Caption: A logical workflow for diagnosing and resolving poor peak shape in chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape problem for nitrogen-containing heterocyclic compounds like indazole derivatives. It is often caused by secondary interactions between the basic nitrogen atoms in the molecule and active sites on the stationary phase, such as acidic silanols on silica-based columns.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: As an indazole derivative, NSC 190686 is a basic compound. Operating the mobile phase at a low pH (e.g., using 0.1% formic acid or acetic acid) will ensure the analyte is protonated and in a single ionic form, which can reduce peak tailing.[2]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM ammonium formate or acetate) can help to shield the silanol groups on the stationary phase and improve peak shape.[2]

  • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions. Consider using a column specifically marketed for good peak shape with basic compounds.[1][3]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column, could be beneficial.[2]

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or sample concentration.

ParameterRecommendation for Basic Compounds
Mobile Phase pH Low pH (2-4) to ensure protonation
Buffer Concentration 20-50 mM (e.g., ammonium formate)
Column Type High-purity, end-capped C18 or C8
Alternative Phases Polar-embedded, polymer-based

Q2: I am observing peak fronting for this compound. What could be the reason?

Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting. Dilute your sample and re-inject.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.[4]

  • Column Collapse: This is a less common but possible issue where the stationary phase bed is compromised. This is often irreversible and requires a new column.

Q3: My peak for this compound is broad. How can I improve it?

Peak broadening can be caused by a variety of factors:

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Slow Detector Response: The detector data acquisition rate may be too slow for the peak width. Increase the data rate (Hz) of the detector.

  • Column Contamination or Age: A dirty or old column can lead to broad peaks. Try flushing the column with a strong solvent or replace it if necessary.[4]

Q4: I am seeing split peaks for this compound. What is happening?

Split peaks can be particularly frustrating and often point to a problem at the head of the column.

  • Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[4] Using a guard column or in-line filter can help prevent this.

  • Column Void: A void or channel can form in the packing material at the inlet of the column over time. This will also lead to a distorted flow path.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

Q5: Could the deuterium label in this compound be affecting the peak shape?

Yes, this is a possibility due to the "chromatographic isotope effect".

  • Retention Time Shifts: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][5][6] This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the stationary phase.[5]

  • Potential for Partial Separation: If your sample contains both the deuterated and non-deuterated forms of the compound, you might see a broadened or slightly split peak if the chromatographic conditions provide enough resolution to partially separate them. The more deuterium atoms present, the larger the potential retention time shift.[1]

Troubleshooting Isotope Effects:

  • Optimize Chromatography: To minimize the separation of isotopologues, you can try using a steeper gradient or a different organic modifier (e.g., methanol instead of acetonitrile) to alter the selectivity.

  • Confirm with Mass Spectrometry: If you are using a mass spectrometer, you can confirm if the split peak corresponds to the deuterated and non-deuterated forms by examining the mass spectra across the peak.

Diagram: Impact of Mobile Phase pH on Peak Shape

pH_Effect cluster_0 Suboptimal pH (e.g., pH 7) cluster_1 Optimal pH (e.g., pH 3) node_a Analyte (Basic) Exists in both ionized and neutral forms node_b Stationary Phase (Acidic Silanols) node_a->node_b Secondary Interactions node_c Result: Peak Tailing node_b->node_c node_d Analyte (Basic) Fully Protonated (BH+) node_f Result: Symmetrical Peak node_d->node_f Consistent Interaction node_e Stationary Phase (Silanols are protonated)

Caption: The effect of mobile phase pH on the peak shape of a basic analyte.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound
  • Initial Conditions:

    • Column: C18, 2.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Temperature: 30 °C

    • Injection Volume: 2 µL

    • Sample Concentration: 1 µg/mL in 50:50 Water:Acetonitrile

  • Troubleshooting Steps:

    • If Tailing is Observed: Increase the ionic strength of the mobile phase. Prepare new mobile phases with 20 mM ammonium formate and 0.1% formic acid in both water and acetonitrile. Repeat the analysis.

    • If Retention is Poor: Consider switching the organic modifier. Prepare a new Mobile Phase B with 0.1% formic acid in methanol and repeat the analysis.

    • Systematically Vary pH: If peak shape is still not optimal, prepare mobile phases with different acidic modifiers (e.g., 0.1% acetic acid or 0.1% trifluoroacetic acid) to assess the impact of pH and ion-pairing on the peak shape.

Protocol 2: Column and Sample Load Evaluation
  • Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column with 20-30 column volumes of a strong solvent series, for example:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Hexane (if compatible with your system and column)

      • Isopropanol

      • Acetonitrile

      • Methanol

      • Water

    • Re-equilibrate the column with the initial mobile phase conditions.

  • Sample Overload Test:

    • Prepare a dilution series of your this compound standard (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL, 0.01 µg/mL).

    • Inject the same volume of each concentration and observe the peak shape. If the peak shape improves at lower concentrations, the original sample was likely overloaded.

This technical support guide provides a starting point for troubleshooting peak shape issues with this compound. A systematic approach to evaluating the mobile phase, column, and sample parameters will help in achieving optimal chromatographic performance.

References

Technical Support Center: NSC 190686-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NSC 190686-d3 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of this compound in biological matrices?

A1: Assessing the stability of this compound is critical for ensuring the accuracy and reliability of bioanalytical data. Degradation of the analyte can lead to an underestimation of its concentration, impacting pharmacokinetic, pharmacodynamic, and toxicological studies. Stability evaluations under various storage and handling conditions are essential for validating a bioanalytical method.

Q2: What are the typical biological matrices in which the stability of this compound should be evaluated?

A2: The choice of biological matrices depends on the nature of the study. Commonly used matrices include:

  • Plasma: The liquid component of blood, obtained after centrifugation of blood collected with an anticoagulant.

  • Serum: The liquid fraction of blood after coagulation.

  • Urine: To assess excretion pathways.

  • Tissue Homogenates: To determine drug distribution in specific tissues.

Q3: What types of stability tests are recommended for this compound?

A3: Comprehensive stability testing for this compound should include:

  • Freeze-Thaw Stability: Evaluates the stability after repeated cycles of freezing and thawing.[1]

  • Bench-Top (Short-Term) Stability: Assesses stability at room temperature for a duration that mimics sample handling and preparation time.[1]

  • Long-Term Stability: Determines stability at intended storage temperatures (e.g., -20°C or -80°C) over the expected duration of sample storage.[1]

  • Autosampler (Processed Sample) Stability: Evaluates the stability of the extracted sample in the autosampler.[1]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound in plasma samples. Analyte degradation due to enzymatic activity.1. Add protease or esterase inhibitors to the collection tubes. 2. Keep samples on ice during processing. 3. Minimize the time between sample collection and freezing.
Inconsistent results between freeze-thaw cycles. Analyte is sensitive to repeated changes in temperature.1. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the same sample. 2. Ensure samples are completely thawed and vortexed before each analysis.
Degradation observed in the autosampler. The processed sample is unstable at the autosampler temperature.1. Lower the autosampler temperature (e.g., to 4°C). 2. Reduce the run time to minimize the duration the sample spends in the autosampler. 3. Re-evaluate the extraction solvent for its compatibility with the analyte.
High variability in long-term stability samples. Inconsistent storage temperature or sample degradation over time.1. Ensure storage freezers have a reliable temperature monitoring system. 2. Evaluate stability at multiple time points to establish a clear degradation trend. 3. Consider a lower storage temperature (e.g., -80°C instead of -20°C).

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high quality control (QC) concentrations.

  • Freezing: Store the samples at the intended storage temperature (e.g., -80°C) for a minimum of 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.[1]

  • Analysis: After the final thaw, process the samples and analyze them using a validated analytical method, such as LC-MS/MS.

Protocol 2: Bench-Top Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high QC concentrations.

  • Incubation: Let the samples sit on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.

  • Analysis: Process and analyze the samples at the end of the incubation period.

Data Presentation

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
QC LevelCycle 1 (% Nominal)Cycle 2 (% Nominal)Cycle 3 (% Nominal)
Low (5 ng/mL)98.596.294.8
High (500 ng/mL)99.197.595.9
Table 2: Illustrative Bench-Top Stability of this compound in Human Serum at Room Temperature
QC Level4 Hours (% Nominal)8 Hours (% Nominal)24 Hours (% Nominal)
Low (5 ng/mL)99.297.192.5
High (500 ng/mL)99.598.094.1
Table 3: Illustrative Long-Term Stability of this compound in Human Urine at -80°C
QC Level1 Month (% Nominal)3 Months (% Nominal)6 Months (% Nominal)
Low (10 ng/mL)98.996.893.7
High (1000 ng/mL)99.397.595.2

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_stability_testing Stability Testing Conditions cluster_analysis Analysis SampleCollection Sample Collection (Plasma, Serum, Urine) Spiking Spiking with This compound SampleCollection->Spiking Aliquoting Aliquoting Spiking->Aliquoting FreezeThaw Freeze-Thaw Cycles Aliquoting->FreezeThaw BenchTop Bench-Top (Room Temp) Aliquoting->BenchTop LongTerm Long-Term Storage (-80°C) Aliquoting->LongTerm Autosampler Autosampler (4°C) Aliquoting->Autosampler SamplePrep Sample Preparation (e.g., Protein Precipitation) FreezeThaw->SamplePrep BenchTop->SamplePrep LongTerm->SamplePrep Autosampler->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing LCMS->DataProcessing

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Impact on Bioanalysis cluster_mitigation Mitigation Strategies EnzymaticDegradation Enzymatic Degradation AnalyteLoss Analyte Loss EnzymaticDegradation->AnalyteLoss Temperature Temperature Fluctuations Temperature->AnalyteLoss pH pH of Matrix pH->AnalyteLoss Light Light Exposure Light->AnalyteLoss InaccurateQuant Inaccurate Quantification AnalyteLoss->InaccurateQuant PoorData Poor Data Reliability InaccurateQuant->PoorData AddInhibitors Add Inhibitors AddInhibitors->EnzymaticDegradation ControlledTemp Controlled Temperature ControlledTemp->Temperature BufferMatrix Buffer Matrix BufferMatrix->pH ProtectFromLight Protect from Light ProtectFromLight->Light

Caption: Factors influencing this compound stability and mitigation strategies.

References

Technical Support Center: Isotopic Purity of NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to accurately adjust for the isotopic impurity of NSC 190686-d3 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isotopic purity important?

NSC 190686 is a synonym for 1α,25-dihydroxy-19-norvitamin D3, an active analog of Vitamin D3. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. Deuterated analogs like this compound are commonly used as internal standards in quantitative analysis by mass spectrometry (MS).[1] Isotopic purity is critical because the presence of non-deuterated or partially deuterated variants can interfere with the accurate quantification of the target analyte.

Q2: Where are the deuterium atoms located in this compound?

While the exact location of deuteration can vary by manufacturer, in many deuterated Vitamin D analogs, the deuterium atoms are placed at stable positions that are not easily exchanged. For a d3 analog, common labeling positions are on the C-6 and C-19 methylidene group. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the specific deuteration pattern of the lot in use.

Q3: What is the expected isotopic distribution for this compound?

The isotopic distribution describes the relative abundance of molecules with different numbers of deuterium atoms (isotopologues). Due to the synthetic process, a batch of this compound will contain not only the desired d3 species but also smaller amounts of d0, d1, and d2 species. The table below presents a typical, though hypothetical, isotopic abundance for a batch of this compound.

IsotopologueMolecular Formula (example)Nominal Mass (example)Typical Abundance (%)
NSC 190686-d0C₂₆H₄₄O₃416.6< 0.5
NSC 190686-d1C₂₆H₄₃DO₃417.6< 1.0
NSC 190686-d2C₂₆H₄₂D₂O₃418.6< 2.0
This compoundC₂₆H₄₁D₃O₃419.6> 96.5

Q4: How do I correct for isotopic impurity in my measurements?

Correction for isotopic impurity is essential for accurate quantification. This is typically done using mathematical algorithms that account for the contribution of each isotopologue to the measured ion signals. Several software packages and in-house developed spreadsheets can be used for this purpose. The correction involves determining the response factor for each isotopologue and applying a correction factor to the raw data.

Troubleshooting Guides

Issue 1: High Abundance of Lower Isotopologues (d0, d1, d2)

  • Possible Cause: Degradation of the deuterated standard, leading to H/D exchange.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere to prevent degradation.

    • Check Solvent Purity: Use high-purity, anhydrous solvents for sample preparation to minimize sources of exchangeable protons.

    • Re-evaluate Isotopic Purity: Re-analyze the standard by high-resolution mass spectrometry to confirm its current isotopic distribution.

Issue 2: Inconsistent Quantification Results

  • Possible Cause: Inaccurate correction for isotopic impurity or interference from matrix components.

  • Troubleshooting Steps:

    • Review Correction Algorithm: Double-check the formulas and parameters used in your isotopic correction calculations.

    • Optimize Chromatographic Separation: Improve the separation of the analyte and internal standard from interfering matrix components using liquid chromatography.

    • Perform a Matrix Effect Study: Evaluate the impact of the sample matrix on the ionization of the analyte and the internal standard.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by LC-MS/MS

This protocol outlines a general procedure for assessing the isotopic purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.

    • Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Perform a full scan analysis to identify the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3).

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL) prep_dilute Prepare Working Solution (e.g., 100 ng/mL) prep_stock->prep_dilute lc_sep Chromatographic Separation (C18 Column) prep_dilute->lc_sep ms_detect Mass Spectrometry (ESI+, Full Scan) lc_sep->ms_detect extract_ions Extract Ion Chromatograms (d0, d1, d2, d3) ms_detect->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calc_abundance Calculate Relative Abundance integrate_peaks->calc_abundance

Caption: Workflow for Determining Isotopic Purity.

Signaling_Pathway cluster_workflow Analytical Workflow cluster_correction Isotopic Impurity Correction Analyte Analyte (NSC 190686) Sample Biological Sample IS Internal Standard (this compound) Spike Spike with Internal Standard IS->Spike Sample->Spike Extraction Sample Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of Analyte to IS) Analysis->Quantification RawData Raw MS Data Quantification->RawData Correction Apply Correction Algorithm RawData->Correction CorrectedData Corrected Analyte Concentration Correction->CorrectedData

Caption: Logic of Internal Standard Use and Correction.

References

Technical Support Center: Troubleshooting Cell Viability Issues with NSC 190686-d3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with NSC 190686-d3. Given the limited publicly available information on this compound, this guide focuses on general best practices and troubleshooting strategies applicable to in vitro cell-based assays with novel chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. A common starting point is to use a wide range of concentrations in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

Q2: What is the appropriate vehicle control for this compound?

A2: The appropriate vehicle control is the solvent used to dissolve this compound. Commonly used solvents for cell culture experiments include dimethyl sulfoxide (DMSO) and ethanol. It is critical to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO). Always include a vehicle-only control group in your experiments to assess any potential solvent toxicity.[1]

Q3: How long should I incubate my cells with this compound?

A3: The incubation time will depend on the expected mechanism of action of the compound and the doubling time of your cell line. Typical incubation times for cell viability assays range from 24 to 72 hours.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your study.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability can mask the true effect of this compound.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding plates.[1]
Edge Effects Avoid using the outer wells of multi-well plates as they are prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize this effect.[1]
Incomplete Reagent Mixing After adding viability reagents (e.g., MTT, MTS, AlamarBlue), ensure gentle but thorough mixing. Avoid introducing bubbles.[1]
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Issue 2: Unexpectedly Low Cell Viability in Control Groups

Low viability in untreated or vehicle-treated cells compromises the entire experiment.[1]

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final solvent concentration is non-toxic to your cells (e.g., typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.[1]
Cell Culture Contamination Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma). Use aseptic techniques and periodically test your cell cultures.[1]
Suboptimal Culture Conditions Ensure proper incubator settings (temperature, CO2, humidity) and use of appropriate, pre-warmed culture media.[1]
Poor Cell Health at Seeding Use cells from a healthy, sub-confluent culture for your experiments. Cell viability should be high (>95%) at the time of seeding.
Issue 3: No Apparent Effect of this compound on Cell Viability
Possible Cause Recommended Solution
Incorrect Concentration Range The concentrations tested may be too low. Perform a broader dose-response study with higher concentrations.
Compound Instability Ensure the compound is properly stored and handled. Consider the stability of the compound in your culture medium over the incubation period.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Consider using a different, potentially more sensitive, cell line.
Assay Insensitivity The chosen viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or a different type of assay (e.g., apoptosis assay).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Protocol 2: AlamarBlue™ (Resazurin) Assay for Cell Viability

The AlamarBlue™ assay incorporates a cell-permeable, non-toxic redox indicator that changes color in response to cellular metabolic reduction.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent (typically 10% of the well volume) to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Fluorescence or Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the control group.

Visualizations

Experimental_Workflow General Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Healthy, sub-confluent) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. This compound Preparation (Stock solution & serial dilutions) treatment 4. Compound Treatment (Incubation for 24-72h) compound_prep->treatment cell_seeding->treatment viability_reagent 5. Add Viability Reagent (e.g., MTT, AlamarBlue) treatment->viability_reagent incubation_reagent 6. Incubate with Reagent viability_reagent->incubation_reagent readout 7. Measure Signal (Absorbance/Fluorescence) incubation_reagent->readout data_processing 8. Data Processing (% Viability vs. Control) readout->data_processing ic50 9. IC50 Determination (Dose-response curve) data_processing->ic50

Caption: General workflow for assessing cell viability after this compound treatment.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound NSC190686 This compound Receptor Cell Surface Receptor NSC190686->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellViability ↓ Cell Viability GeneExpression->CellViability

Caption: Hypothetical pathway where this compound may impact cell viability.

References

Validation & Comparative

Unraveling the Deuterium Effect: A Comparative Analysis of Deuterated and Non-Deuterated Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound NSC 190686 could not be identified in public databases, preventing a direct comparison with its deuterated analog, this guide offers a comprehensive comparative analysis of deuterated versus non-deuterated Vitamin D analogs. This information is crucial for researchers, scientists, and drug development professionals working with this class of compounds.

The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug, a concept known as the "kinetic isotope effect." This guide explores the practical implications of this effect, using Vitamin D analogs as a representative example, and provides insights into the experimental methodologies used to evaluate these differences.

Enhanced Metabolic Stability: The Primary Advantage of Deuteration

Deuteration of a drug molecule, such as a Vitamin D analog, can lead to a more robust metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes in the liver. This can result in a reduced rate of metabolism, leading to a longer drug half-life and potentially a more favorable pharmacokinetic profile.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the typical improvements observed in the pharmacokinetic profiles of deuterated drugs compared to their non-deuterated counterparts. While specific values for a given Vitamin D analog would require direct experimental measurement, this table illustrates the general trends.

Pharmacokinetic ParameterNon-Deuterated AnalogDeuterated AnalogRationale for Change
Maximum Concentration (Cmax) VariableOften IncreasedSlower metabolism can lead to higher peak concentrations.
Time to Cmax (Tmax) VariableMay be prolongedSlower absorption or metabolism can delay the time to peak concentration.
Area Under the Curve (AUC) LowerSignificantly IncreasedRepresents total drug exposure over time; increased due to slower clearance.
Elimination Half-life (t½) ShorterLongerThe primary consequence of reduced metabolic breakdown.
Metabolite Formation HigherLowerDeuteration at a metabolic "hotspot" can reduce the formation of specific metabolites, potentially reducing toxicity.

Experimental Protocols for Comparative Analysis

To quantitatively assess the differences between a deuterated and non-deuterated drug, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of the compounds in a controlled environment.

Methodology:

  • Incubation: The deuterated and non-deuterated compounds are incubated with liver microsomes (containing CYP450 enzymes) or hepatocytes.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The concentration of the parent compound in each aliquot is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life.

In Vivo Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds in a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., rats or mice) is selected.

  • Dosing: The deuterated and non-deuterated compounds are administered to separate groups of animals, typically via oral or intravenous routes.

  • Blood Sampling: Blood samples are collected at predetermined time intervals.

  • Plasma Analysis: The concentration of the parent drug and its major metabolites in the plasma is determined using LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Visualizing the Impact of Deuteration

The following diagrams illustrate the conceptual framework of deuteration's effect on drug metabolism and the typical workflow for comparative analysis.

cluster_0 Non-Deuterated Drug Metabolism cluster_1 Deuterated Drug Metabolism Non-Deuterated Drug Non-Deuterated Drug Metabolite A Metabolite A Non-Deuterated Drug->Metabolite A CYP450 Metabolite B Metabolite B Non-Deuterated Drug->Metabolite B CYP450 Rapid Clearance Rapid Clearance Metabolite A->Rapid Clearance Metabolite B->Rapid Clearance Deuterated Drug (D) Deuterated Drug (D) Reduced Metabolite A Reduced Metabolite A Deuterated Drug (D)->Reduced Metabolite A CYP450 (Slower) Reduced Metabolite B Reduced Metabolite B Deuterated Drug (D)->Reduced Metabolite B CYP450 (Slower) Slower Clearance Slower Clearance Reduced Metabolite A->Slower Clearance Reduced Metabolite B->Slower Clearance

Caption: The Kinetic Isotope Effect on Drug Metabolism.

Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Metabolic Stability In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Candidates Data Analysis Data Analysis In Vivo Studies->Data Analysis Pharmacokinetic Data Comparative Report Comparative Report Data Analysis->Comparative Report Generate Insights

Caption: Experimental Workflow for Comparative Drug Analysis.

Signaling Pathway of Vitamin D Action

Vitamin D and its analogs exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The general signaling pathway is outlined below.

Vitamin D Analog Vitamin D Analog VDR Vitamin D Receptor Vitamin D Analog->VDR VDR/RXR Complex VDR/RXR Complex VDR->VDR/RXR Complex RXR Retinoid X Receptor RXR->VDR/RXR Complex VDRE Vitamin D Response Element (DNA) VDR/RXR Complex->VDRE Gene Transcription Gene Transcription VDRE->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects

Validation of NSC 190686-d3 as a Mass Spectrometry Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical deuterated internal standard, NSC 190686-d3, with established commercially available standards for the analysis of nicotinic acetylcholine receptor (nAChR) agonists. The information presented herein is intended to serve as a framework for the validation and implementation of new deuterated standards in mass spectrometry-based bioanalysis.

Introduction to NSC 190686 and the Need for a Deuterated Standard

NSC 190686 is a potent synthetic agonist of neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial in various physiological and pathological processes. Accurate quantification of NSC 190686 in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.

This guide will compare the theoretical performance of this compound to two widely used and validated deuterated standards for the analysis of a related nAChR agonist, Nicotine: Nicotine-d4 and Cotinine-d3.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization response, and be free from isotopic interference.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Hypothetical)Nicotine-d4 (Commercial Standard)Cotinine-d3 (Commercial Standard)
Analyte(s) NSC 190686Nicotine, NornicotineCotinine, Hydroxycotinine
Chemical Purity >98%>98%>98%
Isotopic Purity >99%>99%>99%
Mass Shift (Da) +3+4+3
Co-elution with Analyte CompleteComplete with NicotineComplete with Cotinine
Matrix Effect CompensatedCompensatedCompensated
Stability in Matrix HighHighHigh

Experimental Protocols for Validation

The following protocols outline the key experiments required to validate a new deuterated internal standard, using this compound as an example.

Stock Solution and Working Standard Preparation
  • Primary Stock Solutions: Prepare individual 1 mg/mL stock solutions of NSC 190686 and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the NSC 190686 stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in a 50:50 methanol:water mixture.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • NSC 190686: [M+H]+ → fragment ion

    • This compound: [M+H+3]+ → fragment ion

Validation Experiments and Acceptance Criteria

Table 2: Summary of Validation Experiments

Validation ParameterExperimentAcceptance Criteria
Selectivity Analysis of blank matrix from at least 6 different sources.No significant interfering peaks at the retention time of the analyte and IS.
Linearity Analysis of calibration curves (8 non-zero standards) over 3 consecutive days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on 3 different days.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).
Matrix Effect Post-extraction spike of analyte and IS into extracted blank matrix from 6 different sources.CV of the IS-normalized matrix factor ≤ 15%.
Extraction Recovery Comparison of analyte/IS peak areas from pre-extraction spiked samples to post-extraction spiked samples.Consistent and reproducible recovery.
Stability Evaluation of analyte and IS stability in stock solutions and biological matrix under various storage conditions (bench-top, freeze-thaw, long-term).Analyte and IS concentrations within ±15% of nominal concentrations.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and the underlying biological pathways is crucial for understanding and reproducing scientific findings.

G cluster_sample_prep Sample Preparation Workflow cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (10 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separation Chromatographic Separation (C18) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quad) ionization->detection data Data Acquisition & Processing detection->data

Caption: A streamlined workflow for the extraction and analysis of NSC 190686 from plasma.

G cluster_validation Internal Standard Validation Logic start New Deuterated Standard (this compound) selectivity Selectivity start->selectivity linearity Linearity & Range accuracy Accuracy & Precision linearity->accuracy Pass fail Validation Failed linearity->fail Fail matrix Matrix Effect accuracy->matrix Pass accuracy->fail Fail selectivity->linearity Pass selectivity->fail Fail stability Stability matrix->stability Pass matrix->fail Fail validated Validated for Use stability->validated Pass stability->fail Fail

Caption: A decision tree outlining the key validation steps for a new internal standard.

Conclusion

While this compound is a hypothetical compound at the time of this publication, this guide provides a robust framework for its, or any new deuterated internal standard's, validation. By systematically evaluating performance against established standards and adhering to rigorous validation protocols, researchers can ensure the development of high-quality, reliable, and reproducible bioanalytical methods critical for advancing drug discovery and development. The principles and experimental designs detailed here are broadly applicable to the validation of a wide range of mass spectrometry standards.

Cross-Validation of NSC 190686-d3 (Pipobroman-d3) with Alternative Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of NSC 190686, also known as Pipobroman, a DNA alkylating agent employed in the treatment of myeloproliferative neoplasms.[1][2] The deuterated form, NSC 190686-d3 (Pipobroman-d3), is commonly utilized as an internal standard in quantitative mass spectrometry-based assays to ensure high accuracy and precision. This document outlines the performance characteristics of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.

Introduction to Pipobroman (NSC 190686)

Pipobroman is an antineoplastic agent that exerts its therapeutic effect through the alkylation of DNA, leading to the disruption of DNA synthesis and induction of cell death in rapidly dividing cancer cells.[2] Its structural similarity to other alkylating agents suggests a mechanism involving the covalent attachment of alkyl groups to DNA bases, which can result in DNA cross-linking, strand breaks, and abnormal base pairing.[1]

Comparative Analysis of Analytical Methods

The quantification of Pipobroman in various matrices, including bulk pharmaceutical ingredients and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. The following tables summarize the quantitative performance of commonly employed analytical methods for Pipobroman.

Table 1: Performance Comparison of Analytical Methods for Pipobroman Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)Precision (%RSD)
HPLC-UV 0.8 µg/mL2.4 µg/mL2.5 - 50 µg/mL98.5 - 101.2%< 2.0%
GC-MS 0.181 μg/mL0.5488 μg/mL1 - 50 µg/mL95 - 105%< 10%
LC-MS/MS 10 pg/mL50 pg/mL50 - 50,000 ng/mL94.7 - 107%< 15%

Note: The data presented are representative values compiled from various sources and may vary depending on the specific instrumentation, experimental conditions, and matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. The use of Pipobroman-d3 (this compound) as an internal standard is highly recommended for mass spectrometry-based methods to correct for matrix effects and variations in sample preparation and instrument response.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Pipobroman in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer and a polar organic solvent like methanol or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of Pipobroman.

  • Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like Pipobroman.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of polar compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure efficient volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to achieve optimal separation.

  • Ionization Mode: Electron Impact (EI) is commonly used.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions of Pipobroman and its internal standard.

  • Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of Pipobroman. Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the highly sensitive and specific quantification of drugs and their metabolites in biological fluids.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Pipobroman and Pipobroman-d3, ensuring high selectivity and minimizing interferences.

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction is used to remove proteins and other interfering substances from biological samples like plasma or serum.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the analytical process, the following diagrams are provided.

Presumed Signaling Pathway of Pipobroman Pipobroman Pipobroman (NSC 190686) DNA Cellular DNA Pipobroman->DNA Enters Cell DNA_Alkylation DNA Alkylation (Formation of Adducts) DNA->DNA_Alkylation Covalent Bonding DNA_Damage DNA Damage (Cross-linking, Strand Breaks) DNA_Alkylation->DNA_Damage DDR DNA Damage Response (DDR) Activated DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis General Workflow for LC-MS/MS Quantification of Pipobroman cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Pipobroman-d3 (Internal Standard) Sample->IS_Spike Extraction Extraction (e.g., Protein Precipitation) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio) Report Concentration Calculation & Reporting Quantification->Report

References

Comparative Biological Potency Analysis: Calcitriol vs. NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the biological potency of Calcitriol, the hormonally active form of Vitamin D3, and NSC 190686-d3. The objective is to present a clear, data-driven analysis to inform research and development in related fields.

Executive Summary

Extensive literature searches for this compound did not yield any publicly available data regarding its chemical structure, biological activity, or mechanism of action. The "d3" designation suggests it may be a deuterated analog, potentially of a known Vitamin D metabolite. However, without concrete information, a direct comparison of its biological potency with Calcitriol cannot be performed.

This guide will therefore focus on providing a comprehensive overview of the biological potency of Calcitriol, supported by experimental data and detailed protocols. This information will serve as a valuable reference for researchers evaluating compounds with potential Vitamin D receptor (VDR) activity.

Calcitriol: A Potent Regulator of Gene Expression

Calcitriol is the most potent natural ligand for the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] The binding of Calcitriol to the VDR initiates a cascade of molecular events that regulate the expression of numerous genes involved in calcium and phosphate homeostasis, cell differentiation, and immune function.[1][2][3]

Quantitative Analysis of Calcitriol's Biological Potency

The biological potency of Calcitriol is typically quantified through two key parameters: its binding affinity to the VDR and its functional activity in transcriptional activation assays.

ParameterCompoundValueAssay TypeCell Line/SystemReference
Binding Affinity (Kd) Calcitriol~0.1 - 1.0 nMCompetitive Radioligand Binding AssayRecombinant Human VDR[4][5]
Transcriptional Activation (EC50) Calcitriol~0.1 - 10 nMLuciferase Reporter Gene AssayVarious (e.g., HEK293, MCF-7)[6]

Note: EC50 and Kd values can vary depending on the specific experimental conditions, cell type, and assay format used.

Experimental Protocols

VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound to the VDR by measuring its ability to displace a radiolabeled ligand, typically [³H]-Calcitriol.

Principle: A fixed concentration of recombinant VDR and [³H]-Calcitriol are incubated with varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-Calcitriol (Radioligand)

  • Unlabeled Calcitriol (for non-specific binding control)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., Tris-HCl buffer containing stabilizers)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Incubation: Recombinant VDR, [³H]-Calcitriol, and varying concentrations of the test compound are incubated to allow binding to reach equilibrium.

  • Separation: The reaction mixture is filtered through glass fiber filters to separate VDR-bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep_vdr VDR incubation Incubate VDR, [³H]-Calcitriol, & Test Compound prep_vdr->incubation prep_radio [³H]-Calcitriol prep_radio->incubation prep_test Test Compound prep_test->incubation filtration Filter to separate bound & free ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 & Kd quantification->analysis

VDR Competitive Radioligand Binding Assay Workflow
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Principle: Cells are engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing Vitamin D Response Elements (VDREs). VDR activation by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Host cell line (e.g., HEK293)

  • Expression vector for human VDR

  • Reporter vector with a VDRE-driven luciferase gene

  • Transfection reagent

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Transfection: Host cells are co-transfected with the VDR expression vector and the VDRE-luciferase reporter vector.

  • Treatment: Transfected cells are treated with varying concentrations of the test compound.

  • Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined by plotting the luminescence signal against the compound concentration.

Calcitriol Signaling Pathway

The biological effects of Calcitriol are primarily mediated through the genomic pathway involving the VDR.

signaling_pathway Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Activates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Genomic Signaling Pathway of Calcitriol

Pathway Description:

  • Ligand Binding: Calcitriol enters the target cell and binds to the VDR in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the initiation or suppression of gene transcription.

  • Biological Response: The newly synthesized proteins mediate the diverse biological effects of Calcitriol.

Conclusion

While a direct comparative analysis of the biological potency of this compound and Calcitriol is not possible due to the absence of public data for this compound, this guide provides a thorough overview of the established biological potency of Calcitriol and the experimental methodologies used for its characterization. The provided data and protocols for Calcitriol can serve as a benchmark for the evaluation of new compounds targeting the Vitamin D receptor. Further research is required to elucidate the chemical identity and biological activity of this compound.

References

A Head-to-Head Comparison of Novel Vitamin D3 Analogs: 20S(OH)D3 and its Derivatives vs. 1α,25(OH)2D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the novel, non-calcemic vitamin D3 analog, 20S-hydroxyvitamin D3 (20S(OH)D3), and its derivatives, against the classical, hormonally active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction

Vitamin D3 is a prohormone that is metabolized into a range of biologically active compounds. The most well-known active form, 1α,25(OH)2D3, is a key regulator of calcium homeostasis, but also exhibits potent anti-proliferative, pro-differentiative, and immunomodulatory properties. However, its therapeutic use is often limited by its calcemic side effects. Recently, an alternative metabolic pathway for vitamin D3, initiated by the enzyme CYP11A1, has been identified, leading to the production of a new family of hydroxyderivatives, with 20S(OH)D3 as the principal product. These novel analogs, including 20S,23(OH)2D3, have shown promising biological activities, often comparable to or even exceeding those of 1α,25(OH)2D3, but without inducing hypercalcemia. This guide provides a detailed comparison of their performance in key biological assays.

Data Presentation

The following tables summarize the quantitative data on the anti-proliferative and anti-inflammatory activities of 20S(OH)D3 and its derivatives in comparison to 1α,25(OH)2D3.

Table 1: Anti-Proliferative Activity of Vitamin D3 Analogs

CompoundCell LineAssayIC50 ValueComparative PotencyReference
1α,25(OH)2D3 Normal Human Epidermal Keratinocytes (NHEK)MTS AssayNot specifiedMore potent than 20S(OH)D3[1]
20S(OH)D3 Normal Human Epidermal Keratinocytes (NHEK)MTS AssayNot specifiedLess potent than 1α,25(OH)2D3[1]
1α,25(OH)2D3 Immortalized Human Keratinocytes (HaCaT)MTS AssayNot specifiedEqually potent to 20S(OH)D3[1]
20S(OH)D3 Immortalized Human Keratinocytes (HaCaT)MTS AssayNot specifiedEqually potent to 1α,25(OH)2D3[1]
1α,25(OH)2D3 Hamster Melanoma CellsColony Forming AssayNot specifiedSimilar or less potent than 20S(OH)D3[1]
20S(OH)D3 Hamster Melanoma CellsColony Forming AssayNot specifiedSimilar or more potent than 1α,25(OH)2D3[1]

Table 2: Anti-Inflammatory Activity of Vitamin D3 Analogs

CompoundAssayParameter MeasuredConcentration% InhibitionComparative PotencyReference
1α,25(OH)2D3 IFNγ Production InhibitionIFNγ levels100 nM~60%Similar to 20S(OH)D3[2]
20S(OH)D3 IFNγ Production InhibitionIFNγ levels100 nM~48%Similar to 1α,25(OH)2D3[2]

Signaling Pathways

The biological effects of these vitamin D3 analogs are mediated through their interaction with nuclear receptors, leading to the regulation of gene expression. While 1α,25(OH)2D3 primarily signals through the Vitamin D Receptor (VDR), the novel CYP11A1-derived metabolites have been shown to also interact with the Aryl Hydrocarbon Receptor (AhR).

Vitamin D3 Signaling Pathways cluster_classical Classical Pathway cluster_alternative Alternative Pathway 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds VDR-RXR VDR-RXR Heterodimer VDR->VDR-RXR Heterodimerizes with RXR RXR RXR->VDR-RXR VDRE Vitamin D Response Element VDR-RXR->VDRE Binds to Gene Regulation Gene Regulation VDRE->Gene Regulation Regulates 20S(OH)D3 20S(OH)D3 VDR_alt VDR 20S(OH)D3->VDR_alt Biased Agonist 20,23(OH)2D3 20,23(OH)2D3 AhR Aryl Hydrocarbon Receptor 20,23(OH)2D3->AhR Activates Gene Regulation_alt Gene Regulation VDR_alt->Gene Regulation_alt AhR->Gene Regulation_alt

Caption: Signaling pathways of classical and alternative vitamin D3 analogs.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays used to evaluate the biological activities of these compounds.

Anti_Proliferation_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with Vitamin D analogs seed->treat incubate Incubate for 24-72 hours treat->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Read absorbance at 490 nm incubate_mts->read end End read->end Anti_Inflammatory_Assay_Workflow start Start culture Culture immune cells (e.g., PBMCs) start->culture stimulate Stimulate with inflammatory agent (e.g., PHA) culture->stimulate treat Treat with Vitamin D analogs stimulate->treat incubate Incubate for 24-48 hours treat->incubate collect Collect supernatant incubate->collect elisa Perform ELISA for cytokine (e.g., IFNγ) collect->elisa read Read absorbance elisa->read end End read->end

References

Unraveling the Mechanism of Action of NSC 190686-d3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action for the compound designated NSC 190686-d3 have yielded no specific information in publicly accessible scientific databases and literature. The identifier "NSC" suggests a potential origin from the National Cancer Institute's (NCI) compound screening program; however, searches for this specific NSC number have not returned a corresponding chemical entity.

The suffix "-d3" typically indicates a deuterated form of a compound, where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This is a common practice in drug development and mechanistic studies to alter metabolic profiles or to serve as an internal standard in analytical experiments. Despite this clue, the parent compound, NSC 190686, remains unidentified in the public domain.

Our comprehensive search strategy included querying chemical and biological databases, scientific literature repositories, and clinical trial registries. These efforts did not provide any data regarding the chemical structure, biological targets, or pharmacological effects of this compound.

Consequently, a direct comparison to alternative compounds and the presentation of supporting experimental data, as requested, cannot be performed at this time. The creation of signaling pathway diagrams and experimental workflow visualizations is also precluded by the absence of foundational information on the compound's mechanism of action.

It is possible that this compound is an internal research compound that has not yet been disclosed in publications or that the identifier is incorrect. Researchers and drug development professionals seeking information on this compound are advised to consult any internal documentation or contact the originating institution, likely the National Cancer Institute, for further details.

Without the fundamental identification of this compound, a scientific comparison and detailed analysis of its mechanism of action remain unfeasible. Further investigation is contingent on the disclosure of the compound's chemical structure and associated biological data.

Navigating the Research Landscape of NSC 190686-d3: A Guide to a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental data is paramount. This guide addresses the topic of the deuterated compound NSC 190686-d3, offering a comprehensive overview based on currently available information. While direct experimental data on the reproducibility of this specific compound is not publicly available, this document provides a comparative framework by examining its non-deuterated counterpart, 3,4-Difluorobenzoic acid (NSC 190686), and discussing general principles and methodologies relevant to the use of deuterated compounds in research.

Identifying this compound

This compound is the deuterated form of NSC 190686. The National Cancer Institute (NCI) designation NSC 190686 corresponds to the chemical compound 3,4-Difluorobenzoic acid .[1][2][3][4][5] The "-d3" suffix indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. While the exact positions of deuteration can vary, it typically occurs on the aromatic ring for this type of molecule.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug discovery and metabolic research. The stronger carbon-deuterium bond can slow down metabolic processes, leading to altered pharmacokinetic profiles, such as increased half-life and reduced formation of certain metabolites.[6][7]

Current State of Experimental Data: A Notable Gap

A thorough review of scientific literature and chemical databases reveals a significant lack of published experimental studies specifically utilizing this compound. Consequently, there is no direct data to assess the reproducibility of experiments involving this deuterated compound.

The non-deuterated form, 3,4-Difluorobenzoic acid, is primarily documented as a synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] There is a mention of its potential in anti-cancer and neurological disease research, though specific studies and quantitative data are not provided. An analytical method for the ultra-trace determination of 3,4-Difluorobenzoic acid in aqueous reservoir fluids has been described, highlighting its use in environmental analysis.

Alternative Compounds and General Experimental Considerations

Given the absence of data for this compound, researchers may consider a range of other fluorinated and deuterated benzoic acid analogs. The choice of an alternative would be dictated by the specific research question, such as exploring structure-activity relationships or investigating the metabolic fate of related compounds.

The following table provides a comparison of 3,4-Difluorobenzoic acid with some of its isomers, which could be considered as alternative starting points for deuteration and subsequent studies.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,4-Difluorobenzoic acid 455-86-7C₇H₄F₂O₂158.10120-122
2,4-Difluorobenzoic acid 1583-58-0C₇H₄F₂O₂158.10188-190
2,5-Difluorobenzoic acid 2991-28-8C₇H₄F₂O₂158.10149-152
2,6-Difluorobenzoic acid 385-00-2C₇H₄F₂O₂158.10157-160
3,5-Difluorobenzoic acid 455-40-3C₇H₄F₂O₂158.10155-158

Methodologies for Assessing Deuterated Compounds

While specific experimental protocols for this compound are unavailable, general methodologies for the characterization and quality control of deuterated compounds are well-established. These are crucial for ensuring the reproducibility of any future experiments.

Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from non-deuterated precursors and other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound, allowing for verification of the number of incorporated deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the positions and extent of deuteration by observing the disappearance or reduction of proton signals.

    • ²H NMR (Deuterium NMR): Directly detects the presence of deuterium atoms in the molecule.

    • ¹³C NMR and ¹⁹F NMR: To further confirm the overall chemical structure.

A generalized workflow for the quality control of a deuterated compound like this compound is depicted in the following diagram.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product synthesis Chemical Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc ms Identity & Deuteration Confirmation (Mass Spectrometry) hplc->ms nmr Structural Verification & Isotopic Purity (NMR Spectroscopy) ms->nmr final_product Characterized this compound (Purity & Identity Confirmed) nmr->final_product

A typical workflow for the synthesis and quality control of a deuterated chemical compound.

Potential Signaling Pathways and Research Applications

Although no specific biological activity has been reported for this compound or its non-deuterated form, as a benzoic acid derivative, it could potentially interact with a variety of biological targets. The introduction of fluorine atoms can alter properties like acidity, lipophilicity, and metabolic stability, which are key determinants of biological activity.

Should future research demonstrate biological effects, for instance in cancer cell lines, a logical workflow to investigate its mechanism of action would involve a series of molecular biology and cell-based assays.

Research_Workflow start Initial Observation (e.g., Anti-proliferative Effect) target_id Target Identification (e.g., Kinase Screening, Affinity Chromatography) start->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) target_id->pathway_analysis gene_expression Gene Expression Profiling (e.g., RNA-Seq, qPCR) pathway_analysis->gene_expression validation In Vivo Model Validation (e.g., Xenograft Mouse Model) gene_expression->validation conclusion Elucidation of Mechanism of Action validation->conclusion

A hypothetical workflow for investigating the mechanism of action of a bioactive compound.

Conclusion

The study of deuterated compounds holds significant promise for the development of new therapeutics with improved properties. However, in the case of this compound, the scientific community is at a very early stage, with a clear need for foundational research. Currently, there are no published experiments to compare or assess for reproducibility. Future investigations should focus on the synthesis, purification, and thorough characterization of this compound. Following this, in vitro and in vivo studies would be required to determine its biological activity and metabolic profile. Only then can the reproducibility of experiments using this compound be meaningfully evaluated. For researchers interested in this chemical space, exploration of commercially available, non-deuterated difluorobenzoic acid isomers may provide a more immediate path for novel research endeavors.

References

A Comparative Analysis of Deuterated Vitamin D Analog NSC 190686-d3 and Established Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the deuterated Vitamin D analog, NSC 190686-d3, against established Vitamin D analogs such as Calcitriol, Paricalcitol, Maxacalcitol, and Seocalcitol. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to aid in the evaluation of these compounds for cancer research and development.

Introduction to Vitamin D Analogs and the Rationale for Deuteration

Vitamin D, primarily in its active form Calcitriol (1α,25-dihydroxyvitamin D3), and its synthetic analogs are known to exert anti-proliferative, pro-differentiative, and pro-apoptotic effects on various cancer cells.[1][2] These effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell cycle control, apoptosis, and other cellular processes.[3] However, the therapeutic use of Calcitriol is often limited by its calcemic side effects, such as hypercalcemia.[1]

To overcome this limitation, several analogs have been developed with the aim of dissociating the anti-cancer effects from the calcemic effects.[1] More recently, deuteration of existing drugs has emerged as a strategy to improve their pharmacokinetic profiles.[3] The replacement of hydrogen with deuterium, a stable isotope of hydrogen, can strengthen the chemical bonds, making them more resistant to metabolic breakdown by enzymes like the cytochrome P450 family.[3] This can lead to a longer half-life, increased exposure, and potentially enhanced efficacy or a more favorable dosing regimen. This compound is presumed to be a deuterated form of a Vitamin D analog, likely Calcitriol, based on available information on similar deuterated compounds like Calcitriol-d3 and Calcitriol-d6.[4][5]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anti-cancer efficacy of a novel deuterated Vitamin D analog and established analogs. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is collated from various studies and should be interpreted with consideration of the different experimental setups.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines

CompoundCell LineAssayIC50 / ED50Reference
Deuterated Analog (BXL-01-0120) HL-60 (Leukemia)Clonal Growth~1 x 10⁻¹³ M[6]
LNCaP (Prostate)Clonal Growth~1 x 10⁻¹² M[6]
PC-3 (Prostate)Clonal Growth~1 x 10⁻¹¹ M[6]
H520 (Lung)Clonal Growth~1 x 10⁻¹¹ M[6]
MCF-7 (Breast)Clonal Growth~1 x 10⁻¹² M[6]
Calcitriol HL-60 (Leukemia)Clonal Growth> 7 x 10⁻¹² M[6]
MCF-7 (Breast)Proliferation~5 x 10⁻¹¹ M[7]
MDA-MB-231 (Breast)Proliferation0.10 - 0.35 mM[6]
MDA-MB-468 (Breast)Proliferation0.10 - 0.35 mM[6]
Paricalcitol HL-60 (Leukemia)Colony Formation~5 x 10⁻⁹ M[8]
BxPC-3 (Pancreatic)Growth InhibitionDose-dependent[9]
AsPC-1 (Pancreatic)Growth InhibitionDose-dependent[9]
Maxacalcitol BxPC-3 (Pancreatic)ProliferationMarked inhibition[10]
Seocalcitol (EB 1089) MCF-7 (Breast)Growth Inhibition50-200x more potent than Calcitriol[11]

Table 2: In Vivo Tumor Growth Inhibition

CompoundCancer ModelAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Deuterated Analog ---Data not available-
Calcitriol PC-3 Prostate Cancer XenograftNude Mice0.1 µ g/mouse , 3x/week~40% inhibition[12]
MCF-7 Breast Cancer XenograftNude Mice0.05 µ g/mouse , 3x/week~60% inhibition[12]
Paricalcitol AsPC-1 Pancreatic Cancer XenograftNude Mice3x/weekSignificant inhibition[9]
Maxacalcitol BxPC-3 Pancreatic Cancer XenograftAthymic MiceOral administrationMore significant than Calcitriol[10]
Seocalcitol (EB 1089) NMU-induced Mammary TumorsRats1 µg/kg dailyMean tumor volume <40% of initial[13]
MAT LyLu Prostate CancerCopenhagen Rats1.0 µg/kgSignificant reduction in lung metastases[7]

Experimental Protocols

In Vitro Cell Proliferation and Growth Inhibition Assays

A common method to assess the anti-proliferative effects of Vitamin D analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or colony formation assay .

General Protocol for MTT Assay:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the Vitamin D analog or vehicle control.

  • After a defined incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated to allow the formazan crystals to form.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values (the concentration that inhibits 50% of cell growth) are determined.

General Protocol for Colony Formation Assay:

  • A single-cell suspension is prepared and cells are seeded at a low density in 6-well plates.

  • Cells are treated with the Vitamin D analog or vehicle control.

  • The plates are incubated for a longer period (e.g., 10-14 days) to allow for colony formation.

  • Colonies are fixed and stained with a solution like crystal violet.

  • The number of colonies containing a certain number of cells (e.g., >50) is counted.

  • The percentage of colony formation inhibition is calculated relative to the control.

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

General Protocol for Xenograft Studies:

  • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the Vitamin D analog (e.g., via intraperitoneal injection or oral gavage) at a specific dose and schedule. The control group receives a vehicle.

  • Tumor size is measured regularly with calipers, and tumor volume is calculated using a standard formula (e.g., (length x width²)/2).

  • Body weight and signs of toxicity (including serum calcium levels) are monitored throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of Vitamin D analogs are mediated through the Vitamin D Receptor (VDR). The following diagram illustrates the canonical VDR signaling pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Vitamin_D_Analog Vitamin D Analog (e.g., this compound) VDR_cytoplasm VDR Vitamin_D_Analog->VDR_cytoplasm Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cytoplasm->VDR_RXR_complex Translocates to Nucleus & Heterodimerizes with RXR RXR_cytoplasm RXR RXR_cytoplasm->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation Angiogenesis_Inhibition Inhibition of Angiogenesis Gene_Expression->Angiogenesis_Inhibition

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Upon entering the cell, the Vitamin D analog binds to the VDR. This complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to a cascade of cellular effects including cell cycle arrest, induction of apoptosis, promotion of cellular differentiation, and inhibition of angiogenesis.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel Vitamin D analog.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Treatment Treatment with Vitamin D Analogs Cell_Culture->Treatment Proliferation_Assay Proliferation/ Viability Assays (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Gene_Expression_Analysis Gene Expression (qPCR, Western Blot) Treatment->Gene_Expression_Analysis Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis Animal_Model Tumor Xenograft Animal Model In_Vivo_Treatment In Vivo Treatment Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Serum Calcium) In_Vivo_Treatment->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (Immunohistochemistry) In_Vivo_Treatment->Ex_Vivo_Analysis Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis Ex_Vivo_Analysis->Data_Analysis

Caption: Preclinical evaluation workflow for Vitamin D analogs.

Discussion and Future Directions

The available data suggests that deuterated Vitamin D analogs, such as the gemini-vitamin D3 analog BXL-01-0120, hold significant promise as potent anti-cancer agents, exhibiting greater in vitro activity compared to the parent compound, Calcitriol.[6] Established analogs like Paricalcitol, Maxacalcitol, and Seocalcitol have also demonstrated anti-cancer efficacy, with some studies suggesting improved therapeutic windows (i.e., less calcemic effects) compared to Calcitriol.[9][10][11]

However, a significant gap in the current literature is the lack of direct, head-to-head comparative studies of deuterated Vitamin D analogs against these established, non-deuterated analogs in a comprehensive panel of cancer models. Such studies are crucial for definitively determining the relative efficacy and therapeutic potential of deuterated compounds.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the anti-cancer efficacy and calcemic effects of this compound (or other deuterated Calcitriol analogs) with Paricalcitol, Maxacalcitol, and Seocalcitol under standardized conditions.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies of deuterated analogs in animal models to confirm the anticipated benefits of deuteration, such as increased half-life and bioavailability.

  • Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the potentially enhanced efficacy of deuterated analogs, including their interaction with the VDR and downstream signaling pathways.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling NSC 190686-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the cytotoxic compound NSC 190686-d3. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary control measure to protect laboratory personnel from exposure to cytotoxic drugs.[1] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested gloves (e.g., ASTM D6978)Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant, long-sleeved gownProtects skin and clothing from contamination.[2]
Eye and Face Protection Safety goggles and a face shield, or a full-face respiratorProtects against splashes and aerosols.[1][2]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when there is a risk of inhaling aerosols or powder.
Head and Shoe Covers Disposable cap and shoe coversMinimizes the spread of contamination.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Enter prep_compound Prepare Compound in a BSC don_ppe->prep_compound 2. Proceed transport Transport in Sealed Container prep_compound->transport 3. Secure conduct_experiment Conduct Experiment decontaminate Decontaminate Surfaces conduct_experiment->decontaminate 5. Complete transport->conduct_experiment 4. Deliver doff_ppe Doff PPE in Designated Order decontaminate->doff_ppe 6. Clean dispose_waste Dispose of all Waste as Cytotoxic doff_ppe->dispose_waste 7. Final Step

Figure 1: Workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste.

Waste TypeDisposal Procedure
Unused Compound Dispose of in a designated, sealed, and clearly labeled cytotoxic waste container.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes) should be placed in a cytotoxic waste container.
Contaminated PPE All used PPE should be carefully removed and disposed of in a designated cytotoxic waste container.
Spills Use a cytotoxic spill kit to contain and clean up any spills. All materials used for cleanup must be disposed of as cytotoxic waste.[2][3]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7]
Inhalation Move to fresh air immediately.[4][6]
Ingestion Rinse the mouth with water. Do not induce vomiting.[5]

In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety personnel.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_followup Follow-up Actions exposure Exposure Occurs remove_contamination Remove Contaminated PPE/Clothing exposure->remove_contamination flush_area Flush Affected Area exposure->flush_area move_to_fresh_air Move to Fresh Air (Inhalation) exposure->move_to_fresh_air seek_medical Seek Immediate Medical Attention remove_contamination->seek_medical flush_area->seek_medical move_to_fresh_air->seek_medical report_incident Report to Safety Officer seek_medical->report_incident

Figure 2: Logical relationship of emergency procedures following an exposure event.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.